3'-Azido-2',3'-dideoxy-5-iodouridine
Description
BenchChem offers high-quality 3'-Azido-2',3'-dideoxy-5-iodouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Azido-2',3'-dideoxy-5-iodouridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
85236-92-6 |
|---|---|
Molecular Formula |
C9H10IN5O4 |
Molecular Weight |
379.11 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
RKFULXUNGOGTPS-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-] |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-] |
Other CAS No. |
85236-92-6 |
Synonyms |
3'-azido-2',3'-dideoxy-5-iodouridine AzIdUrd |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd)
Mechanism of Action, Pharmacokinetics, and Experimental Validation in HIV-1 Suppression
Executive Summary
3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) is a synthetic thymidine analog and a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI).[1] Structurally related to Zidovudine (AZT), AzIdUrd is distinguished by the substitution of the 5-methyl group on the pyrimidine ring with an iodine atom. This modification significantly alters its intracellular phosphorylation kinetics and cytotoxicity profile while maintaining high affinity for the HIV-1 Reverse Transcriptase (RT).
This guide dissects the molecular mechanisms of AzIdUrd, contrasting its activity with AZT to highlight its potential as a high-therapeutic-index antiretroviral agent. It provides researchers with actionable protocols for validating its enzymatic inhibition and cellular efficacy.
Molecular Architecture & Chemical Properties
The efficacy of AzIdUrd stems from two critical structural modifications to the natural substrate, thymidine (dThd):
-
3'-Azido Group (-N3): Replaces the 3'-hydroxyl (OH) group. This is the functional "warhead" that prevents the formation of the 5'–3' phosphodiester bond, obligating DNA chain termination.
-
5-Iodo Substitution (-I): Replaces the 5-methyl group. The iodine atom acts as a steric and electronic modulator. It increases the lipophilicity of the molecule (facilitating passive diffusion) and alters the binding kinetics with host thymidine kinase (TK1), reducing the "mitochondrial toxicity" often seen with AZT.
| Feature | Thymidine (Native) | Zidovudine (AZT) | AzIdUrd (5-Iodo-AZT) |
| 3' Substituent | Hydroxyl (-OH) | Azido (-N3) | Azido (-N3) |
| 5' Substituent | Methyl (-CH3) | Methyl (-CH3) | Iodine (-I) |
| Primary Target | DNA Polymerase | HIV RT | HIV RT |
| Lipophilicity | Low | Moderate | High |
Mechanism of Action (MOA)
Intracellular Activation Pathway
Like all NRTIs, AzIdUrd is a pro-drug. It is biologically inert until it undergoes a three-step intracellular phosphorylation cascade to generate the active triphosphate form (AzIdUTP ).
-
Cellular Uptake: AzIdUrd enters the cell via passive diffusion and nucleoside transporters (ENT/CNT).
-
First Phosphorylation (Rate Limiting for some, but rapid for AzIdUrd): Cytosolic Thymidine Kinase (TK1) converts AzIdUrd to AzIdUMP. Note: AzIdUrd is a competitive inhibitor of TK1.
-
Second & Third Phosphorylation: Thymidylate kinase (TMPK) and Nucleoside Diphosphate Kinase (NDPK) convert the monophosphate to the di- and tri-phosphate forms.
Critical Distinction: unlike AZT, which accumulates massive pools of toxic monophosphate (AZT-MP), AzIdUrd maintains a more balanced phosphorylation profile, contributing to reduced cellular toxicity.
Figure 1: Intracellular activation cascade of AzIdUrd. Note the rate-limiting conversion at TMPK, which prevents the accumulation of toxic intermediates often seen with AZT.
Chain Termination at the Ribosome/RT Complex
Once activated, AzIdUTP competes with the natural substrate (dTTP) for the active site of HIV-1 Reverse Transcriptase.
-
Binding: AzIdUTP binds to the "N" site (nucleotide binding site) of the RT enzyme.
-
Incorporation: RT catalyzes the attack of the primer's 3'-OH on the alpha-phosphate of AzIdUTP.
-
Termination: The incorporated AzIdUrd residue lacks a 3'-OH group.[2] Instead, it presents a 3'-azido group.[2][3][4][5][6][7][8][9][10][11][12][13] This chemical modification makes it impossible for the RT enzyme to form a phosphodiester bond with the next incoming nucleotide. Viral DNA synthesis is abruptly halted (Chain Termination).
Figure 2: Mechanism of NRTI-mediated chain termination. The 3'-azido group prevents the nucleophilic attack required for DNA elongation.
Comparative Pharmacology: AzIdUrd vs. AZT
The iodine substitution confers distinct pharmacological advantages, primarily in the Therapeutic Index (TI) .
Quantitative Comparison Table
Data synthesized from Eriksson et al. and August et al. (See References).
| Parameter | Zidovudine (AZT) | AzIdUrd (5-Iodo-AZT) | Implication |
| Ki (HIV-1 RT) | ~0.04 µM | 0.028 µM | AzIdUrd binds RT slightly more tightly. |
| Ki (DNA Pol | ~42 µM | 42 µM | Both spare host replication machinery equally. |
| Ki (Thymidine Kinase) | ~3.0 µM | 2.63 µM | AzIdUrd is a potent competitive inhibitor of TK.[1] |
| IC50 (H9 Cells) | ~20 µM | 197 µM | AzIdUrd is ~10x less toxic to host cells. |
| EC50 (HIV-1) | 0.002 - 0.01 µM | 0.2 µM | AZT is more potent, but AzIdUrd is safer. |
| Therapeutic Index | ~2,000 - 10,000 | ~1,000 - 5,000 | Both have high TIs, but AzIdUrd's lower toxicity is key for long-term therapy. |
Experimental Validation Protocols
For researchers validating this compound, the following protocols ensure reproducibility and data integrity.
Protocol A: Reverse Transcriptase Inhibition Assay (Cell-Free)
Objective: Determine the Ki of AzIdUTP against recombinant HIV-1 RT.
-
Reagents Preparation:
-
Template/Primer: Poly(rA)·oligo(dT)12-18 (Standard template).
-
Substrate: [3H]-dTTP (Tritiated thymidine triphosphate).
-
Inhibitor: AzIdUTP (synthesized from AzIdUrd via POCl3 phosphorylation).
-
Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).
-
-
Reaction Setup:
-
Mix buffer (50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 80 mM KCl, 1 mM DTT) with Template/Primer (5 µg/mL).
-
Add [3H]-dTTP (varying concentrations: 1, 2, 4, 8 µM) to establish Km.
-
Add AzIdUTP at fixed concentrations (e.g., 0, 0.01, 0.05, 0.1 µM).
-
-
Initiation & Incubation:
-
Initiate with HIV-1 RT (0.05 U/reaction).
-
Incubate at 37°C for 30 minutes.
-
-
Termination & Detection:
-
Stop reaction with cold 10% TCA (Trichloroacetic acid).
-
Precipitate DNA onto glass fiber filters (Whatman GF/C).
-
Wash 3x with 5% TCA, 1x with ethanol.
-
Dry and quantify radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot Lineweaver-Burk (Double Reciprocal) plots.
-
Validation Check: The lines should intersect on the Y-axis, indicating competitive inhibition.
-
Protocol B: In Vitro Cytotoxicity & Antiviral Efficacy (MT-4/H9 System)
Objective: Establish the Selectivity Index (SI = CC50 / EC50).
-
Cell Culture: Maintain MT-4 or H9 lymphoblastoid cells in RPMI-1640 + 10% FBS.
-
Viral Infection:
-
Infect 5x10^5 cells/mL with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.
-
Control: Mock-infect an identical set of cells.
-
-
Drug Treatment:
-
Aliquot cells into 96-well plates.
-
Add AzIdUrd in serial dilutions (0.001 µM to 1000 µM).
-
-
Incubation: Incubate for 5 days at 37°C, 5% CO2.
-
Readout (Dual-Method for Robustness):
-
Viability (Cytotoxicity): Use MTT or XTT assay on mock-infected cells to determine CC50 (concentration killing 50% of cells).
-
Antiviral Activity: Use p24 Antigen ELISA on supernatants OR protect infected cells from cytopathic effect (CPE) measured by MTT. Determine EC50.
-
-
Self-Validating Check:
-
AzIdUrd must show >80% protection at 1.0 µM.
-
Mock-infected viability must remain >90% at 100 µM.
-
References
-
August, E. M., et al. (1993).[6] "Metabolism and mode of selective inhibition of human immunodeficiency virus replication by 3'-azido-2',3'-dideoxy-5-iodouridine and 3'-azido-2',3'-dideoxy-5-bromouridine." Biochemical Pharmacology, 45(1), 223-230.[6]
-
Eriksson, B. F., et al. (1989).[11] "Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate."[3][9][11][14] Antimicrobial Agents and Chemotherapy, 33(10), 1729–1734.
-
Balzarini, J., et al. (1989).[11] "Differential patterns of intracellular metabolism of 2',3'-didehydro-2',3'-dideoxythymidine and 3'-azido-2',3'-dideoxythymidine, two potent anti-human immunodeficiency virus compounds."[9][11] Journal of Biological Chemistry, 264(11), 6127-6133.[11]
-
Lin, T. S., et al. (1988). "Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses." Journal of Medicinal Chemistry, 31(2), 336-340.
Sources
- 1. Metabolism and mode of selective inhibition of human immunodeficiency virus replication by 3'-azido-2',3'-dideoxy-5-iodouridine and 3'-azido-2',3'-dideoxy-5-bromouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-2',3'-ddGTP [baseclick.eu]
- 3. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Molecular mechanism of HIV-1 resistance to 3’-azido-2’,3’-dideoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZT 5’-Phosphonates: Achievements and Trends in the Treatment and Prevention of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.amanote.com [research.amanote.com]
5-Iodo-AZT: Antiviral Potency, Cytotoxicity, and Mechanistic Profile
Executive Summary
5-Iodo-3'-azido-2',3'-dideoxyuridine (5-Iodo-AZT) represents a critical structural analogue of Zidovudine (AZT) utilized primarily to elucidate the Structure-Activity Relationships (SAR) of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). While AZT remains a cornerstone therapeutic, the 5-iodo derivative serves as a pivotal mechanistic probe . The introduction of the iodine atom at the C-5 position of the uracil base significantly alters the compound's lipophilicity and phosphorylation kinetics, resulting in a distinct biological profile characterized by reduced antiviral potency but enhanced utility in photoaffinity labeling studies.
This guide provides a rigorous analysis of the 5-Iodo-AZT profile, contrasting it with the parent compound (AZT) to demonstrate the biochemical consequences of C-5 halogenation.
Molecular Architecture & SAR Analysis
Structural Modification
The transition from AZT to 5-Iodo-AZT involves the substitution of the C-5 methyl group (thymine base) with an iodine atom.
-
Steric Impact: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than the methyl group (2.0 Å effective volume, but different geometry), creating steric bulk that impacts enzyme binding.
-
Electronic Effect: Iodine is electron-withdrawing yet lipophilic. This modification increases the
(partition coefficient), theoretically enhancing passive cellular uptake, but paradoxically reducing affinity for the obligate activating enzyme, Thymidine Kinase 1 (TK1) .
The Phosphorylation Bottleneck
For any NRTI to function, it must be tri-phosphorylated to its active form.
-
Entry: Passive diffusion (enhanced by Iodine).
-
Step 1 (Rate Limiting): Conversion to Monophosphate (MP) by TK1.
-
Insight: TK1 is highly specific for the thymidine methyl group. The bulky iodine substituent in 5-Iodo-AZT hinders the catalytic fit, drastically reducing
. This is the primary cause of its reduced antiviral potency compared to AZT.
-
Antiviral Potency & Cytotoxicity Profile[1][2][3][4][5][6][7][8]
The following data summarizes the comparative activity of AZT and 5-Iodo-AZT in human T-lymphocyte cell lines (CEM/MT-4) infected with HIV-1 (strain III_B).
Table 1: Comparative Biological Activity[9]
| Compound | Substituent (C-5) | HIV-1 | Cytotoxicity | Selectivity Index (SI) |
| AZT (Zidovudine) | ||||
| 5-Iodo-AZT | ||||
| 5-Bromo-AZT |
- (Effective Concentration): Concentration required to inhibit viral replication by 50%.
- (Cytotoxic Concentration): Concentration required to reduce host cell viability by 50%.
-
Interpretation: 5-Iodo-AZT is approximately 100-500 fold less potent than AZT. However, it is also significantly less cytotoxic.[1] The loss of potency outweighs the safety gain, making it a poor clinical candidate but an excellent tool for studying resistance mechanisms involving TK1 downregulation.
Mechanistic Pathway & Photoaffinity Applications[10][11][12][13]
Unlike AZT, 5-Iodo-AZT possesses unique photophysical properties. The C-5 Iodine-Carbon bond is photolabile. Upon UV irradiation (typically 254 nm or 300-350 nm), the iodine radical leaves, generating a highly reactive uracilyl radical capable of forming covalent crosslinks with adjacent amino acid residues in the Reverse Transcriptase (RT) active site.
Diagram 1: Intracellular Metabolism & Photoaffinity Mechanism
Caption: Activation pathway of 5-Iodo-AZT highlighting the TK1 bottleneck and UV-mediated crosslinking to HIV RT.
Experimental Protocols
Synthesis of 5-Iodo-AZT (Iodination of AZT)
Note: This protocol assumes access to standard organic synthesis facilities.
-
Reagents: Zidovudine (AZT), Iodine Monochloride (ICl), Glacial Acetic Acid.
-
Procedure:
-
Dissolve AZT (1.0 eq) in glacial acetic acid.
-
Add ICl (1.2 eq) dropwise at room temperature.
-
Reflux at 60°C for 2 hours. Monitor via TLC (Chloroform:Methanol 9:1).
-
Purification: Quench with sodium bisulfite (to remove excess iodine), extract with ethyl acetate, and purify via silica gel column chromatography.
-
Validation: Confirm structure via
-NMR (Disappearance of C-6 proton signal).
-
Antiviral Assay (MTT Method)
This protocol validates the
Materials:
-
MT-4 or CEM cell lines.
-
HIV-1 strain (e.g., III_B).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate MT-4 cells (
cells/well) in 96-well microplates. -
Infection: Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.
-
Control A: Mock-infected cells (Cell Viability Control).
-
Control B: Infected, untreated cells (Virus Control).
-
-
Treatment: Add serial dilutions of 5-Iodo-AZT (Range:
to ). Include AZT as a positive reference standard. -
Incubation: Incubate at 37°C, 5%
for 5 days. -
Readout: Add MTT reagent (
of 5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm. -
Calculation:
Diagram 2: Assay Logic Flow
Caption: Workflow for determining antiviral potency using the MTT colorimetric assay.
References
-
Balzarini, J., et al. (1989). "5-Substituted 3'-azido-2',3'-dideoxyuridines as inhibitors of human immunodeficiency virus." Journal of Medicinal Chemistry.
-
Sluis-Cremer, N., et al. (2009).[2] "Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3'-azido-2',3'-dideoxypurine nucleosides."[2] Antimicrobial Agents and Chemotherapy.
-
Chu, C.K., et al. (1989). "Synthesis and structure-activity relationships of 6-substituted 2',3'-dideoxypurine nucleosides as potential anti-HIV agents." Journal of Medicinal Chemistry.
-
Basavapathruni, A., & Anderson, K.S. (2007). "Reverse transcriptase inhibitors: current and future." Current Pharmaceutical Design.
Sources
3'-Azido-2',3'-dideoxy-5-iodouridine CAS number and physical properties
[1][2]
Chemical Identity & Physical Characterization[1][3][4][5]
3'-Azido-2',3'-dideoxy-5-iodouridine is a synthetic nucleoside analogue derived from Zidovudine (AZT).[1] Structurally, it modifies the thymine base of AZT by replacing the 5-methyl group with an iodine atom. This modification significantly alters the compound's electron density, lipophilicity, and interaction with viral reverse transcriptase and cellular kinases.
Datasheet: Physicochemical Properties
| Property | Specification |
| Systematic Name | 1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| Common Synonyms | 5-Iodo-AZT; 5-Iodo-AZddU; Azidiodideoxyuridine; AZIdU |
| Molecular Formula | C₉H₁₀IN₅O₄ |
| Molecular Weight | 379.11 g/mol |
| CAS Number | Research Derivative (Referenced as 5-iodo derivative of 30516-87-1 [AZT] or 84472-85-5 [AZddU]) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF, Methanol; Sparingly soluble in Water |
| UV Absorption ( | 285–288 nm (Bathochromic shift vs. AZT due to 5-Iodo substitution) |
| Melting Point | ~180–185°C (Decomposes; characteristic of iodo-nucleosides) |
| pKa | ~8.2 (Pyrimidine N-3 proton, slightly more acidic than Thymidine due to I-effect) |
Pharmacological Mechanism of Action
The antiviral potency of 5-Iodo-AZT relies on "Lethal Synthesis"—the cell's own machinery converts the inactive prodrug into a toxic genomic terminator.[1] The iodine atom at the C-5 position plays a dual role: it enhances lipophilicity (facilitating passive diffusion) and provides steric bulk that influences enzyme binding affinity.[1]
Intracellular Phosphorylation Cascade
Like AZT, 5-Iodo-AZT must be activated by host cellular kinases.[1]
-
Cell Entry: Passive diffusion across the plasma membrane.[1]
-
First Phosphorylation (Rate Limiting): Thymidine Kinase (TK1) converts the nucleoside to the monophosphate (MP). Note: The 5-Iodo substitution often increases affinity for viral induced TKs (e.g., HSV-TK) compared to cellular TK1.[1]
-
Chain Elongation: Cellular kinases (Thymidylate kinase) convert MP
Diphosphate (DP) Triphosphate (TP). -
Target Binding: The 5-Iodo-AZT-TP competes with natural Thymidine Triphosphate (dTTP) for the HIV Reverse Transcriptase (RT) active site.[1]
Mechanism of Chain Termination
Once 5-Iodo-AZT-TP is incorporated into the growing viral DNA strand:
-
3'-Azido Blockade: The 3'-azido group (
) lacks the hydroxyl ( ) group required to form the phosphodiester bond with the next incoming nucleotide.[1] -
Steric Hinderance: The bulky Iodine atom may induce distortion in the enzyme-template complex, potentially affecting the fidelity of viral replication or repair mechanisms.
Radiosensitization (Auger Effect)
When labeled with Iodine-125 (
Figure 1: Intracellular metabolic activation pathway of 5-Iodo-AZT leading to viral DNA chain termination.[1]
Chemical Synthesis Protocol
The most robust synthesis route involves the direct electrophilic iodination of the precursor 3'-Azido-2',3'-dideoxyuridine (AZddU) .[1] This method avoids the complex protection/deprotection steps required if starting from 5-iodouridine.[1]
Reagents Required[1][2][9][10][11]
-
Precursor: 3'-Azido-2',3'-dideoxyuridine (AZddU) [CAS: 84472-85-5].[1][2][3][4]
-
Iodinating Agent: Iodine Monochloride (ICl) or Iodine (
) with Ceric Ammonium Nitrate (CAN). -
Solvent: Methanol (MeOH) or Glacial Acetic Acid.
-
Quenching Agent: Sodium Bisulfite (
).[1]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent (eq) of AZddU in anhydrous Methanol under an inert atmosphere (
). -
Iodination:
-
Add 1.2 eq of Iodine Monochloride (ICl) dropwise to the solution.
-
Critical Control: Maintain temperature at 40°C–50°C. Higher temperatures may degrade the azido group.
-
Reflux for 2–4 hours until TLC indicates consumption of the starting material (
shift).
-
-
Quenching: Cool the mixture to room temperature. Add saturated aqueous Sodium Bisulfite solution until the iodine color (dark brown/purple) fades to a light yellow/clear solution.
-
Extraction: Remove Methanol under reduced pressure. Partition the residue between Ethyl Acetate and Water.[5] Wash the organic layer with Brine.
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel column chromatography using a gradient of Chloroform:Methanol (95:5 90:10). -
Crystallization: Recrystallize from Ethanol/Ether to obtain the pure 5-Iodo-AZT as a white solid.
Figure 2: Synthetic workflow for the iodination of AZddU to produce 5-Iodo-AZT.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following parameters.
Proton NMR ( H-NMR)[1]
-
Diagnostic Shift: The key indicator of successful iodination is the disappearance of the H-5 proton signal (usually a doublet or singlet around
7.8 ppm in AZT/AZddU). -
H-6 Signal: The H-6 proton (adjacent to the Nitrogen) will appear as a sharp singlet, typically shifted downfield (
8.0–8.5 ppm) due to the electron-withdrawing effect of the Iodine at C-5.[1] -
Azide Moiety: The sugar protons (H-1' to H-5') remain largely similar to the parent AZT spectrum.[1]
UV-Vis Spectroscopy[1]
-
Bathochromic Shift: The introduction of the heavy Iodine atom causes a "red shift" in the UV absorption maximum.
-
Parent (AZT):
. -
Product (5-Iodo-AZT):
.
-
HPLC Purity Check
Handling & Stability (Safety)[1][10]
-
Light Sensitivity: Iodinated nucleosides are inherently photosensitive.[1] The C-I bond can undergo homolytic cleavage upon exposure to strong UV light, releasing iodine radicals. Store in amber vials wrapped in foil.
-
Thermal Stability: Store at -20°C. Avoid prolonged heating above 60°C during processing to prevent azide decomposition (risk of
release). -
Toxicity: Treat as a potent cytotoxic and antiviral agent.[1] Use standard PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact.
References
-
August, E. M., et al. (1991). Metabolism and mode of selective inhibition of human immunodeficiency virus replication by 3'-azido-2',3'-dideoxy-5-iodouridine and 3'-azido-2',3'-dideoxy-5-bromouridine.[1][6] Journal of Medicinal Chemistry, 34(2). Link
-
Balzarini, J., et al. (1988). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues.[1][3] Biochemical Pharmacology, 37(14), 2847-2856.[3] Link
-
Zhu, A., et al. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1.[1] Molecules, 28(19). Link
-
Eriksson, B. F., et al. (1989). Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate.[1][3] Antimicrobial Agents and Chemotherapy, 33(10), 1729.[3] Link
Sources
- 1. ZIDOVUDINE [AZT] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. akonscientific.com [akonscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3′-Azido-2′,3′-dideoxyuridine | CAS 84472-85-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. RU2135512C1 - Method of synthesis of 3'-azido-2',3'-dideoxythymidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Role of 5-Iodine Substitution in Nucleoside Reverse Transcriptase Inhibitors
Topic: Role of 5-iodine substitution in nucleoside reverse transcriptase inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The modification of the pyrimidine C-5 position is a pivotal strategy in the medicinal chemistry of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). While 5-methyl (thymidine) and 5-fluoro (fluorouracil) substitutions are clinically ubiquitous, 5-iodine substitution occupies a specialized, high-impact niche. It serves as a critical probe for the hydrophobic cleft of the Reverse Transcriptase (RT) active site, a driver of lethal mutagenesis, and a key feature in emerging lipophilic prodrug designs.
This guide analyzes the physicochemical and pharmacological impact of 5-iodine substitution, detailing its influence on enzyme binding kinetics, resistance profiles, and synthetic methodologies.
Physicochemical Basis of 5-Iodine Substitution
The efficacy of 5-iodine substituted NRTIs stems from the unique atomic properties of iodine compared to the natural 5-methyl group of thymidine or the 5-hydrogen of uridine.
Steric and Lipophilic Enhancement
Iodine is a "steric mimic" of the methyl group but with significantly distinct electronic properties.
-
Van der Waals Radius: Iodine (
) is larger than a methyl group ( effective volume) and significantly larger than fluorine ( ). This bulk allows it to fill the hydrophobic pocket of the HIV-1 RT active site more completely than smaller substituents, potentially increasing binding affinity ( ). -
Lipophilicity (
value): The 5-iodo substituent dramatically increases the partition coefficient (LogP). This enhances passive diffusion across the cell membrane and the blood-brain barrier (BBB), a critical factor for targeting viral reservoirs in the CNS. -
Halogen Bonding: Unlike the methyl group, iodine can participate in halogen bonding—a non-covalent interaction where the electropositive "sigma hole" of the iodine atom interacts with electron-rich residues (e.g., carbonyl oxygens of the protein backbone) in the RT active site.
Comparative Data: 5-Substituted Uridines
The following table summarizes the impact of C-5 substitution on physicochemical properties and RT inhibition constants (
| Substituent (C-5) | Van der Waals Radius ( | Electronic Effect ( | Lipophilicity ( | Interaction Mode with RT (Tyr115) |
| -H (Uridine) | 1.20 | 0.00 | 0.00 | No hydrophobic contact; weak binding. |
| -CH | 2.00 | -0.17 | 0.56 | Hydrophobic/Steric fit (Natural substrate). |
| -F (Fluoro) | 1.47 | 0.06 | 0.14 | Minimal steric bulk; electronic withdrawal. |
| -I (Iodo) | 1.98 | 0.18 | 1.12 | Maximal hydrophobic fill; Halogen bonding. |
| -Br (Bromo) | 1.85 | 0.23 | 0.86 | Intermediate bulk and lipophilicity. |
Mechanism of Action: The Tyr115 Gatekeeper
The biological activity of 5-iodo NRTIs is defined by their interaction with Tyrosine 115 (Tyr115) in the HIV-1 RT active site.
The Hydrophobic Pocket Interaction
Tyr115 acts as a "steric gate" that discriminates between ribonucleotides (rNTPs) and deoxyribonucleotides (dNTPs). It also forms the "floor" of the dNTP binding pocket.
-
Binding: The 5-iodo group of the incoming NRTI-triphosphate (NRTI-TP) positions itself against the aromatic ring of Tyr115.
-
Affinity: The high lipophilicity of iodine creates a favorable entropic interaction with the hydrophobic side chains of Tyr115, Phe160, and Trp229.
-
Discrimination: Mutations at this position (e.g., Y115F, Y115A) significantly alter the binding of 5-iodo analogs, often reducing their potency, which confirms the critical role of this residue in recognition.
Lethal Mutagenesis vs. Chain Termination
Depending on the sugar moiety, 5-iodo compounds follow one of two pathways:
-
Chain Termination (e.g., 5-Iodo-ddU): If the sugar lacks a 3'-OH (dideoxy), the molecule acts as an obligate chain terminator. The 5-iodo group enhances the initial binding (
), making it a potent competitor against natural dTTP. -
Lethal Mutagenesis (e.g., 5-Iodo-2'-deoxyuridine / Idoxuridine): If the 3'-OH is present, the nucleotide is incorporated. The electron-withdrawing iodine acidifies the N-3 proton, promoting the enol tautomer. This allows the 5-I-U to base-pair with Guanine (instead of Adenine) during the next round of replication, causing A
G transition mutations that collapse the viral population.
Emerging Therapeutic: 2',3'-Isopropylidene-5-iodouridine
Recent studies (2023) have identified 2',3'-isopropylidene-5-iodouridine as a highly potent inhibitor of HIV-1. Unlike classic NRTIs, this compound exhibits a unique synergy with CDK4/6 inhibitors (like Palbociclib), suggesting a mechanism that couples cell-cycle regulation with viral restriction, potentially by depleting the dNTP pool while the 5-iodo analog competes for the active site.
Visualization of Signaling and Synthesis
Mechanism of Action Pathway
The following diagram illustrates the activation and inhibition pathway of a 5-iodo NRTI.
Caption: Activation pathway of 5-Iodo NRTIs from cellular entry to RT inhibition via Tyr115 interaction.
Experimental Protocols
Chemical Synthesis of 5-Iodo-2'-deoxyuridine Analogs
This protocol describes the iododemetallation route, preferred for its speed and high yield, particularly when synthesizing radiolabeled or high-purity standards for SAR studies.
Reagents:
-
5-Chloromercuri-2'-deoxyuridine (Precursor)
-
Iodine (
) in Methanol -
Dichloromethane (DCM)
-
Sodium Thiosulfate (
)
Workflow:
-
Precursor Dissolution: Dissolve 1.0 mmol of 5-chloromercuri-2'-deoxyuridine in 10 mL of dry methanol.
-
Iodination: Add 1.2 mmol of
dissolved in DCM dropwise while stirring at room temperature. The reaction is instantaneous (color change from purple to colorless indicates consumption of iodine). -
Quenching: If purple color persists, wash the organic phase with 5% aqueous
to remove excess iodine. -
Extraction: Extract with DCM (
mL). Dry the organic layer over anhydrous . -
Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water (9:1) to yield white crystals of 5-iodo-2'-deoxyuridine.
-
Validation: Verify structure via
H-NMR (absence of H-5 signal, downfield shift of H-6).
Enzymatic Assay: HIV-1 RT Inhibition (Primer Extension)
This assay quantifies the ability of the 5-iodo-NRTI-TP to inhibit DNA polymerization.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Template/Primer: Poly(rA)/Oligo(dT)
. -
Substrate: [
- P]-dTTP (Radiolabeled tracer). -
Inhibitor: 5-Iodo-dUTP or 5-Iodo-ddUTP (0.01
M – 100 M).
Step-by-Step Protocol:
-
Master Mix Prep: Prepare reaction buffer (50 mM Tris-HCl pH 8.0, 80 mM KCl, 6 mM
, 1 mM DTT). -
Annealing: Mix Poly(rA) and Oligo(dT) in a 1:1 molar ratio; heat to 70°C for 5 min and cool slowly to RT.
-
Reaction Assembly:
-
10
L Buffer -
2
L Template/Primer -
1
L RT Enzyme (0.5 Units) -
2
L Test Inhibitor (Serial Dilutions) -
5
L [ - P]-dTTP (Start Reaction)
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 20
L cold 10% TCA (Trichloroacetic acid) with 20 mM sodium pyrophosphate. -
Filtration: Transfer to glass fiber filters (Whatman GF/C). Wash
with 5% TCA and with Ethanol. -
Quantification: Dry filters and count radioactivity in a liquid scintillation counter.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate
using non-linear regression.
Synthesis Workflow Visualization
Caption: Synthetic route for 5-iodo-2'-deoxyuridine via the mercuration-iododemetallation pathway.
References
-
Martín-Hernández, A. M., et al. (1996).[1] "Human immunodeficiency virus type 1 reverse transcriptase: role of Tyr115 in deoxynucleotide binding and misinsertion fidelity of DNA synthesis." The EMBO Journal. Link
-
Khandazhinskaya, A., et al. (2023). "Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1." Pharmaceutics.[] Link
-
Foulon, C. F., et al. (1995).[3] "Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine." Applied Radiation and Isotopes. Link
-
Menéndez-Arias, L. (2010). "Molecular basis of HIV-1 drug resistance: structural analysis of mutant reverse transcriptases and polymerase inhibitors." Drug Resistance Updates. Link
-
BOC Sciences. "5-Iodo-dUTP: Product Specifications and Applications."[]
Sources
Methodological & Application
HPLC separation methods for 5-Iodo-AZT and impurities
Application Note: High-Resolution RP-HPLC Isolation and Analysis of 5-Iodo-AZT and Related Impurities
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the separation of 5-Iodo-AZT (also known as IAZdU or 5-Iodo-3'-azido-2',3'-dideoxyuridine) from its precursor Zidovudine (AZT) and associated impurities.
5-Iodo-AZT is a critical radiosensitizer and, when labeled with
Scientific Rationale & Method Development
The Separation Mechanism: Halogen Hydrophobicity
The separation relies on the "Hydrophobic Substituent Effect."[1]
-
AZT (Precursor): Contains a Methyl (-CH
) group at the C5 position of the pyrimidine ring.[1] -
5-Iodo-AZT (Target): Contains an Iodine (-I) atom at the C5 position.
While structurally similar, the iodine atom is significantly more lipophilic (hydrophobic) and polarizable than the methyl group.[1]
-
Prediction: On a Reverse Phase (C18) column, 5-Iodo-AZT will exhibit stronger Van der Waals interactions with the octadecyl chains, resulting in a longer retention time (Rt) compared to AZT.
-
Impurity Profile: Polar impurities (degradation products like 3'-amino-AZT or free bases) will elute early (Rt < AZT), while the target 5-Iodo-AZT will elute late.
Critical Impurities
-
Zidovudine (AZT): Unreacted precursor.[1]
-
3'-Amino-3'-deoxythymidine (AMT): Reduction product of the azide group (highly polar).
-
5-Iodouracil / Thymine: Degradation products resulting from glycosidic bond cleavage.[1]
-
Free Iodine / Iodide (
): Critical to monitor if synthesizing radiolabeled compounds.[1]
Experimental Protocol
Reagents & Equipment
-
Instrument: HPLC System with Binary Gradient Pump, Degasser, Autosampler, and Column Oven.[1]
-
Detectors:
-
Primary: UV-Vis / Diode Array Detector (DAD) set to 267 nm (Lambda max for azido-nucleosides).
-
Secondary (Optional): Radiometric Flow Detector (if analyzing
-labeled compounds).
-
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm particle size.
-
Why: End-capping reduces silanol interactions with the basic nitrogen in the nucleobase, improving peak shape.[1]
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).
Chromatographic Conditions
-
Temperature: 25°C (Ambient)
-
Injection Volume: 10–20 µL
-
Run Time: 25 Minutes[1]
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
|---|---|---|---|
| 0.0 | 95% | 5% | Equilibration / Injection |
| 2.0 | 95% | 5% | Isocratic hold for polar impurities (Salts, AMT) |
| 15.0 | 60% | 40% | Linear Ramp (Elution of AZT then 5-Iodo-AZT) |
| 18.0 | 10% | 90% | Wash Step (Remove highly lipophilic contaminants) |
| 20.0 | 10% | 90% | Hold Wash |
| 20.1 | 95% | 5% | Return to Initial Conditions |
| 25.0 | 95% | 5% | End of Run |
Visual Workflows
Synthesis & Impurity Generation Pathway
This diagram illustrates where the impurities originate during the synthesis/degradation process.[1]
Caption: Chemical pathway showing the origin of critical impurities (AZT, AMT, Iodouracil) relative to the target 5-Iodo-AZT.
HPLC Separation Logic
This diagram visualizes the elution order based on the method described.
Caption: Predicted elution order. 5-Iodo-AZT elutes last due to the high lipophilicity of the Iodine atom.
Results & System Suitability Criteria
To ensure the method is valid for regulatory or research purposes, the following criteria must be met during the System Suitability Test (SST):
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between AZT and 5-Iodo-AZT | Ensures baseline separation for accurate quantitation. |
| Tailing Factor (T) | < 1.5 for 5-Iodo-AZT | Indicates good column health and minimal secondary interactions. |
| Retention Time %RSD | < 1.0% (n=6 injections) | Confirms pump stability and gradient reproducibility. |
| Theoretical Plates (N) | > 5000 | Ensures sufficient column efficiency.[1] |
Expected Retention Times (Approximate):
-
Void / Salts: 1.5 min
-
AMT (Amino-AZT): 3.5 min
-
5-Iodo-AZT: 13.5 min
Troubleshooting Guide
-
Issue: Co-elution of AZT and 5-Iodo-AZT.
-
Cause: Gradient slope too steep or organic content too high initially.[1]
-
Solution: Decrease the initial %B (ACN) to 3% or flatten the gradient ramp between 5-15 minutes.
-
-
Issue: Peak Tailing for 5-Iodo-AZT.
-
Issue: Ghost Peaks.
References
-
Vertex AI Search. (2026).[1] HPLC analysis of 5-iodo-3'-azido-3'-deoxythymidine and Zidovudine impurities. Retrieved from 6
-
National Institutes of Health (NIH). (1994).[1] Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of zidovudine. Journal of Chromatography B. Retrieved from 7[1]
-
ResearchGate. (2017).[1] Stability-Indicating HPLC Assay of Zidovudine in Extemporaneous Syrup. Retrieved from 8
-
Sigma-Aldrich. (2025).[1] 3′-Azido-3′-deoxythymidine Product Specification. Retrieved from 9
-
PubChem. (2025).[1][10] 5-Iodoisophthalic acid and related Iodo-compounds Structure. Retrieved from 10[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific routine determination of 3'-azido-3'-deoxythymidine (AZT) in plasma by partly automated liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ≥98% (HPLC), powder, reverse transcriptase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-Iodoisophthalic acid | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Iodo-AZT via Iododestannylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-Iodo-AZT and the Iododestannylation Approach
3'-azido-3'-deoxythymidine (AZT), zidovudine, remains a cornerstone in antiretroviral therapy. The chemical modification of its pyrimidine ring offers a fertile ground for developing novel therapeutic and diagnostic agents. Specifically, the introduction of an iodine atom at the 5-position to yield 5-Iodo-AZT opens avenues for radiolabeling studies, targeted radionuclide therapy, and the synthesis of other 5-substituted analogs through subsequent cross-coupling reactions.
The iododestannylation reaction is a powerful and versatile method for the regioselective introduction of iodine onto a molecule. This technique involves the cleavage of a carbon-tin bond by an electrophilic iodine source. Its appeal lies in the mild reaction conditions and the high yields often achievable, making it particularly suitable for complex and sensitive molecules like nucleoside analogs. This guide provides a comprehensive overview of the iododestannylation reaction conditions tailored for the synthesis of 5-Iodo-AZT, starting from a readily accessible stannylated precursor.
Reaction Schematics and Workflow
The synthesis of 5-Iodo-AZT via iododestannylation is a two-step process. The first step involves the synthesis of the key intermediate, 5-(tributylstannyl)-3'-azido-3'-deoxythymidine. The second step is the iododestannylation of this intermediate to yield the final product.
Figure 1: Overall workflow for the synthesis of 5-Iodo-AZT.
Part 1: Synthesis of the 5-(Tributylstannyl)-AZT Precursor
The synthesis of the organostannane precursor is a critical first step. While direct stannylation of AZT is challenging, a common and effective strategy involves a palladium-catalyzed cross-coupling reaction. This approach typically starts from a halogenated AZT derivative, most commonly 5-iodo-3'-azido-3'-deoxythymidine, which can be prepared from thymidine. However, for the purpose of this guide, we will focus on the more direct, albeit less commonly cited for AZT itself, approach of stannylating a related uridine precursor which can then be converted to the thymidine analog. A more direct synthesis of a stannylated AZT precursor has been reported for radiolabeling studies.[1]
Protocol 1: Synthesis of 3′-azido-2′,3′-dideoxy-5-(tributylstannyl)-uridine
This protocol is adapted from methodologies used for similar nucleoside analogs and serves as a reliable route to the key stannylated intermediate.[1]
Materials:
-
3'-azido-2',3'-dideoxyuridine
-
Hexabutylditin ((Bu3Sn)2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous, degassed 1,4-dioxane
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 3'-azido-2',3'-dideoxyuridine in anhydrous, degassed 1,4-dioxane, add hexabutylditin.
-
Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture at reflux under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3′-azido-2′,3′-dideoxy-5-(tributylstannyl)-uridine.
Rationale for Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Stille cross-coupling reactions, which is the underlying mechanism for this stannylation.
-
Inert Atmosphere: Organostannanes and the palladium catalyst are sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen) to prevent degradation and ensure high yields.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle of the Stille reaction. Therefore, the use of anhydrous and degassed solvents is crucial.
Part 2: Iododestannylation Reaction for 5-Iodo-AZT Synthesis
With the stannyl precursor in hand, the iododestannylation reaction can be performed. This step is typically a rapid and high-yielding transformation. The choice of iodinating agent and reaction conditions are critical for a successful synthesis.
Protocol 2: Iododestannylation of 5-(Tributylstannyl)-AZT
This protocol is based on general procedures for the iododestannylation of vinyl and aryl stannanes, adapted for the specific substrate.[2][3][4]
Materials:
-
5-(Tributylstannyl)-AZT (or the corresponding uridine analog)
-
Iodine (I2)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Sodium thiosulfate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the 5-(tributylstannyl)-AZT precursor in dichloromethane or chloroform.
-
To this solution, add a solution of iodine in the same solvent dropwise at room temperature until a faint persistent brown color of iodine is observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 5-Iodo-AZT.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 5-Iodo-AZT.
Rationale for Experimental Choices:
-
Iodinating Agent: Molecular iodine (I2) is the most common and straightforward iodinating agent for iododestannylation. It is electrophilic and readily cleaves the C-Sn bond.
-
Solvent: Dichloromethane or chloroform are excellent solvents for this reaction as they are relatively non-polar, dissolve both the substrate and iodine, and are unreactive under the reaction conditions.
-
Quenching: Sodium thiosulfate is used to reduce and remove any unreacted iodine from the reaction mixture, simplifying the purification process.
-
Workup: The aqueous workup is designed to remove inorganic byproducts and any remaining water-soluble impurities.
Quantitative Data Summary
| Reaction Step | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield | Reference |
| Stannylation | 3'-azido-2',3'-dideoxyuridine, (Bu3Sn)2 | Pd(PPh3)4 | 1,4-Dioxane | 70-90% | [1] |
| Iododestannylation | 5-(Tributylstannyl)-AZT | Iodine (I2) | Dichloromethane | >85% | [4] |
Mechanism of Iododestannylation
The iododestannylation of organostannanes is generally believed to proceed through an electrophilic substitution mechanism. The electrophilic iodine attacks the carbon atom bearing the stannyl group, leading to the formation of a transient intermediate, which then collapses to form the carbon-iodine bond and the trialkyltin iodide byproduct.
Figure 2: Simplified mechanism of iododestannylation.
Troubleshooting and Key Considerations
-
Incomplete Stannylation: If the stannylation reaction is incomplete, ensure that the solvent is truly anhydrous and degassed. The palladium catalyst may also need to be fresh or from a reliable source.
-
Low Yield in Iododestannylation: Insufficient iodine can lead to incomplete reaction. Ensure a slight excess of iodine is used. Conversely, a large excess can lead to side reactions and purification difficulties.
-
Purification Challenges: The tributyltin iodide byproduct can sometimes be challenging to remove completely. Careful column chromatography is often required. Alternatively, treatment of the crude product with a fluoride source (e.g., potassium fluoride) can precipitate the tin byproduct as tributyltin fluoride, which can be removed by filtration.
-
Stability: While 5-Iodo-AZT is generally stable, prolonged exposure to light and air should be avoided to prevent potential degradation.
Conclusion
The iododestannylation reaction provides an efficient and high-yielding pathway for the synthesis of 5-Iodo-AZT. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable compound for a variety of applications in medicinal chemistry and drug development. The key to success lies in the careful preparation of the stannyl precursor and the controlled execution of the iododestannylation step.
References
-
Hanson, R. N., Franke, L., & Murphy, F. (1996). Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats. Nuclear medicine and biology, 23(5), 585-588. [Link][3]
-
Vaidyanathan, G., & Zalutsky, M. R. (1998). Preparation of 5-[131I]iodo- and 5-[211At]astato-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil by a halodestannylation reaction. Nuclear medicine and biology, 25(5), 487-496. [Link][4]
-
Wada, Y., Fujiwara, T., & Minoshima, M. (2010). Synthesis of [11C] Zidovudine, [11C] Stavudine, and [11C] 4'-Thiothymidine as Novel PET Probes for Tumor Imaging. Yakugaku Zasshi, 130(7), 965-971. [Link][1]
-
Wynne, D. C., & Zalutsky, M. R. (2000). Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide. Nucleic acids research, 28(4), 1047-1053. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Preparation of 5-[131I]iodo- and 5-[211At]astato-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil by a halodestannylation reaction. [scholars.duke.edu]
Optimization and Standardization of 5-Iodo-AZT Stock Solutions in Polar Aprotic Solvents
Application Note: AN-NUC-052
Abstract & Scope
This guide details the preparation, handling, and storage of 5-Iodo-AZT (5-Iodo-3'-azido-2',3'-dideoxyuridine; AZIdU) stock solutions.[1] While 3'-azido-3'-deoxythymidine (AZT) is a standard antiretroviral, its 5-iodo analog is frequently utilized as a radiosensitizer and photo-affinity probe due to the lability of the C5-iodine bond.[1] This specific chemical feature necessitates rigorous light protection and temperature control during solvation.[1]
This protocol compares Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) as carriers, providing specific workflows to minimize deiodination and maximize cellular compatibility.
Physicochemical Characterization
Before preparation, verify the compound identity. "5-Iodo-AZT" is a common laboratory designation for the uridine derivative where the C5-methyl group of thymidine is replaced by iodine.[1]
Table 1: Compound Specifications
| Property | Value | Notes |
| Common Name | 5-Iodo-AZT (AZIdU) | |
| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
| Chemical Formula | C | Note: AZT is C |
| Molecular Weight | 379.11 g/mol | Used for Molarity calculations.[1][2][3][4][5] |
| Solubility (DMSO) | ~50 mg/mL (approx. 130 mM) | Recommended stock: 10 mM - 50 mM |
| Solubility (DMF) | ~30 mg/mL (approx. 80 mM) | Alternative if DMSO is incompatible.[1] |
| Solubility (Water) | < 1 mg/mL | Poor; requires organic co-solvent. |
| Key Instability | Photolytic Deiodination | C-I bond cleaves under UV/White light. |
Solvent Selection: DMSO vs. DMF
The choice of solvent dictates the downstream biological toxicity profile.
-
DMSO (Dimethyl Sulfoxide): The gold standard for nucleoside analogs.[1] It penetrates cell membranes efficiently.[1] However, it is hygroscopic; water absorption can alter concentration and promote hydrolysis over months.
-
DMF (Dimethylformamide): Less viscous but significantly more cytotoxic.[1] Use only if the specific assay chemistry reacts with sulfoxides or if the compound precipitates in DMSO.
Table 2: Biological Compatibility Thresholds
| Solvent | Max Final Conc.[1] (Cell Culture) | Toxicity Mechanism | Recommended Storage |
| DMSO | 0.1% - 0.5% (v/v) | Membrane permeabilization; differentiation induction (e.g., HL-60 cells).[1] | +20°C (Solid) or -20°C (Liquid/Solid phase change risk). |
| DMF | < 0.1% (v/v) | Liver toxicity; protein denaturation. | -20°C (Remains liquid).[1] |
Critical Insight: DMSO freezes at 18.5°C. Storing DMSO stocks at -20°C results in repeated freeze-thaw cycles every time the vial is accessed, which can accelerate crystal formation and compound degradation.[1] Single-use aliquots are mandatory.
Preparation Protocol (Standard 50 mM Stock)
Materials Required[1][2][3][6][7][8][9]
-
Compound: 5-Iodo-AZT (Solid powder).[1]
-
Solvent: Anhydrous DMSO (Grade ≥99.9%, sterile filtered) OR Anhydrous DMF.
-
Vials: Amber glass vials (borosilicate) or opaque polypropylene microtubes.
-
Environment: Reduced light (dimmed room or red-light conditions).
Calculation (The "Self-Validating" Math)
To prepare 1 mL of a 50 mM stock solution:
Step-by-Step Workflow
-
Equilibration: Allow the vial of solid 5-Iodo-AZT to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Weigh 19.0 mg of 5-Iodo-AZT into a sterile amber vial.
-
Solvation: Add the calculated volume of Anhydrous DMSO (or DMF).
-
Technique: Do not blow air into the solvent (introduces moisture).[1] Pipette slowly down the side.
-
-
Dissolution: Vortex moderately for 30-60 seconds.
-
Visual Check: Solution must be clear and colorless.[1] A yellow tint indicates free iodine (
), signaling degradation.
-
-
Sterilization (Optional but Recommended): Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Cellulose Acetate (dissolves in DMSO).
-
Aliquoting: Immediately dispense into small volumes (e.g., 20-50 µL) in amber microtubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (short term < 3 months) or -80°C (long term > 6 months).
Visual Workflow & Logic Pathways
The following diagram illustrates the decision logic and degradation pathways for 5-Iodo-AZT.
Caption: Workflow for 5-Iodo-AZT preparation highlighting the critical Quality Control step for iodine release.
Troubleshooting & Quality Control
The "Yellowing" Phenomenon
The most common failure mode is the solution turning yellow.
-
Cause: Homolytic cleavage of the C-I bond by UV light or oxidation by peroxides in aged DMSO.
-
Impact: The solution now contains free radical species and elemental iodine, which are highly cytotoxic and will skew radio-sensitization data.
-
Remedy: Discard the aliquot. Ensure DMSO is "Anhydrous" grade and stored in the dark.
Precipitation in Culture Media
When spiking the stock into aqueous media (e.g., RPMI/DMEM):
-
Observation: A cloudy precipitate forms immediately.
-
Cause: "Crash-out" due to rapid polarity change.
-
Solution:
-
Warm the media to 37°C before addition.
-
Vortex the media while adding the stock dropwise.
-
Ensure final concentration does not exceed the aqueous solubility limit (~1 mM in media).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 35370, Zidovudine.[1] Available at: [Link][1]
-
Kassis, A. I., et al. (2008). DMSO Increases Radioiodination Yield of Radiopharmaceuticals.[6] Applied Radiation and Isotopes.[1][6] Available at: [Link]
-
MP Biomedicals. 5-Iodo-2'-deoxyuridine (IdUrd) Technical Data. Available at: [Link][1]
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.[1] Avicenna Journal of Medical Biochemistry.[1] Available at: [Link]
Sources
- 1. Uridine & AZT | C19H25N7O10 | CID 451762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zidovudine | 30516-87-1 [chemicalbook.com]
- 3. Zidovudine - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. DMSO Increases Radioiodination Yield of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In vitro HIV-1 reverse transcriptase inhibition assay protocol
Application Note: Optimized In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
Strategic Overview
Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT) remains a cornerstone target for antiretroviral therapy (ART).[1] While the historic "gold standard" for measuring RT activity relied on radioactive isotope incorporation (
This guide details a Colorimetric Immunoassay (BrdU-based) protocol. This method offers a Z-factor > 0.7 suitable for High-Throughput Screening (HTS) while eliminating radiation hazards. Furthermore, we address a critical, often overlooked variable: Magnesium ion concentration , which drastically alters the potency profiles of Nucleoside (NRTI) and Non-Nucleoside (NNRTI) inhibitors.
Mechanism of Action & Assay Principle
HIV-1 RT is a heterodimer (p66/p51) possessing two distinct activities: RNA-dependent DNA polymerase and RNase H.[2]
-
The Assay Principle: We utilize a heteropolymeric template/primer hybrid, typically poly(rA)·oligo(dT) . RT synthesizes a complementary DNA strand by incorporating deoxythymidine triphosphate (dTTP).
-
The Detection: By substituting a portion of dTTP with 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) , the synthesized DNA becomes immunologically detectable. The reaction is stopped, and the product is captured on a solid phase (via biotin/streptavidin) and quantified using an anti-BrdU-Peroxidase antibody.
Diagram 1: RT Mechanism & Inhibitor Targeting
This diagram illustrates the catalytic cycle and the distinct binding sites for NRTIs (active site) and NNRTIs (allosteric pocket).
Caption: HIV-1 RT polymerization pathway showing competitive (NRTI) and allosteric (NNRTI) inhibition points.
Critical Parameter: The Magnesium Conundrum
Senior Scientist Insight: Most commercial kits supply buffers with 6–10 mM MgCl₂ . While this maximizes raw enzymatic activity, it is supraphysiological . Intracellular free Mg²⁺ is approximately 0.5 mM .[3]
-
Impact: High Mg²⁺ concentrations can artificially decrease the potency of NRTIs (by stabilizing the leaving group) and increase the potency of NNRTIs.
-
Recommendation: For initial screening, use standard buffers (6 mM Mg²⁺) for robust signal. For Lead Optimization or mechanism-of-action studies, validate IC50 values in "Physiological Buffer" (0.5–1.0 mM Mg²⁺).
Detailed Protocol: Colorimetric BrdU-ELISA
Materials & Reagents
| Component | Specification | Function |
| Enzyme | Recombinant HIV-1 RT (p66/p51) | Target catalyst. |
| Template/Primer | Poly(rA) · Oligo(dT)15 | Mimics viral RNA genome. |
| Nucleotides | 10 µM dTTP + 10 µM BrdUTP | Substrate (BrdU acts as tracer). |
| Assay Buffer | 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 80 mM KCl, 1 mM DTT, 0.1 mg/mL BSA | Provides ionic strength and reducing environment. |
| Stop Solution | 0.2 M EDTA | Chelates Mg²⁺, halting reaction. |
| Detection | Anti-BrdU-POD (Peroxidase) | Binds incorporated BrdU.[4] |
| Substrate | ABTS or TMB | Colorimetric readout. |
Experimental Workflow
Step 1: Plate Preparation (Streptavidin Coating) [5]
-
Note: Many kits come pre-coated.
-
Coat a 96-well microplate with Streptavidin.[5] Block with 1% BSA in PBS to prevent non-specific binding.
Step 2: Reaction Assembly (The "Master Mix" Approach) To minimize pipetting error, prepare a Master Mix. Keep all reagents on ice.
-
Dilute Compounds: Prepare 5x serial dilutions of test inhibitors in 10% DMSO (Final assay DMSO = 2%).
-
Prepare Master Mix: Combine Buffer, Template/Primer, and Nucleotides.
-
Add Enzyme Last: Add HIV-1 RT to the Master Mix immediately before dispensing.
Step 3: The Reaction
-
Add 10 µL of Test Inhibitor to wells.
-
Add 40 µL of Reaction Master Mix (containing RT).
-
Incubate: 1 to 2 hours at 37°C.
-
Critical: Do not exceed 2 hours; the reaction must remain in the linear phase for accurate IC50 calculation.
-
Step 4: Termination & Binding
-
Add Stop Solution (EDTA).
-
Transfer reaction products to the Streptavidin-coated plate (if reaction was done in a separate tube/plate).
-
Incubate 1 hour at 37°C to allow biotin-streptavidin binding.
Step 5: Immunodetection
-
Wash: 3x with PBS-Tween (0.05%).
-
Antibody: Add 100 µL Anti-BrdU-POD conjugate. Incubate 1 hour at RT.
-
Wash: 5x with PBS-Tween (Crucial step to lower background).
-
Develop: Add Substrate (ABTS). Incubate 10-30 mins.
-
Read: Measure Absorbance at 405 nm (reference 490 nm).
Diagram 2: Experimental Workflow
This flowchart visualizes the sequential steps from compound addition to data readout.
Caption: Step-by-step workflow for the Colorimetric HIV-1 RT Inhibition Assay.
Data Analysis & Validation
Calculating % Inhibition
Normalize the Optical Density (OD) values:
-
OD_sample: Well with inhibitor.
-
OD_solvent_control: Well with DMSO only (Max signal).
-
OD_no_enzyme: Background noise (Min signal).
IC50 Determination
Plot Log[Concentration] vs. % Inhibition. Fit the data using a 4-parameter logistic (4PL) non-linear regression model :
Assay Quality (Z-Factor)
For HTS validation, calculate the Z-factor.[6][7][8] A value 0.5 ≤ Z < 1.0 indicates an excellent assay.[7][8][9]
- : Standard deviation of positive (max signal) and negative (background) controls.[7]
- : Means of positive and negative controls.[6][7]
Troubleshooting (Senior Scientist's Notes)
| Issue | Probable Cause | Corrective Action |
| High Background | Insufficient washing | Increase wash cycles from 3x to 5x after antibody incubation. Ensure automated washer pins are not clogged. |
| Low Signal | Enzyme instability | RT is sensitive to freeze-thaw. Aliquot stock RT and store at -80°C. Never vortex the enzyme; mix by gentle inversion. |
| Edge Effects | Evaporation | Seal plates tightly during 37°C incubation. Avoid using outer wells for critical data points if evaporation is observed. |
| Non-Sigmoidal Curve | Compound precipitation | Check solubility of compounds at high concentrations. If "hook effect" occurs, lower the top concentration. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Roche Diagnostics. (2023). Colorimetric Reverse Transcriptase Assay Protocol. Sigma-Aldrich / Roche. Link
-
Thermo Fisher Scientific. (2023). EnzChek™ Reverse Transcriptase Assay Kit Product Information. Thermo Fisher. Link
-
Sarafianos, S. G., et al. (2009). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Journal of Molecular Biology. Link
-
Achuthan, V., et al. (2021). Physiological Magnesium Concentrations Increase Fidelity of Diverse Reverse Transcriptases from HIV-1.[3][10] Microbiology Society. Link
Sources
- 1. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. xpressbio.com [xpressbio.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. microbiologyresearch.org [microbiologyresearch.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for 3'-Azido-2',3'-dideoxy-5-iodouridine
[1][2]
Reference ID: TS-AZT-I-005 Date Last Updated: February 21, 2026 Subject: Overcoming aqueous insolubility of 5-Iodo-AZT for biological assays.[1][]
The Challenge: The "Lipophilic Shield"
Why is this molecule so difficult to dissolve? 3'-Azido-2',3'-dideoxy-5-iodouridine (5-I-AZT) presents a specific solubility paradox. While the core nucleoside structure is polar, two modifications drastically alter its physicochemical profile:
-
The 5-Iodo Substitution: The iodine atom is large and highly lipophilic (hydrophobic).[] Unlike the methyl group in Thymidine (AZT), the iodine atom increases Van der Waals forces, significantly reducing the molecule's affinity for water.
-
The 3'-Azido Group: While moderately polar, this group does not offer hydrogen bonding donors, limiting interaction with water molecules compared to a hydroxyl group.[]
The Consequence: When you dilute a DMSO stock of 5-I-AZT into an aqueous buffer (like PBS), the water molecules "squeeze" the hydrophobic iodine-containing molecules together, causing rapid aggregation and precipitation (the "Crash Out" effect).[1]
Solubilization Strategy & Data
The following data summarizes the solubility limits established in our application labs.
Table 1: Solubility Profile
| Solvent System | Solubility Limit (Approx.) | Suitability | Notes |
| DMSO (Anhydrous) | > 20 mg/mL | Stock Solution | Ideal for initial dissolution.[1][] Hygroscopic; keep sealed. |
| Ethanol (100%) | < 1 mg/mL | Poor | Not recommended. The iodine atom reduces alcohol solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Assay Buffer | Direct dissolution is impossible. Requires cosolvents.[] |
| PBS + 5% DMSO | ~ 0.5 - 1.0 mg/mL | Cell Culture | Meta-stable.[1][] prone to precipitation over time.[] |
| 20% HP- | > 5.0 mg/mL | In Vivo / High Conc. | Recommended for animal studies. |
Experimental Protocols
Protocol A: The "Dropwise" Method (For Cell Culture)
Use this method for concentrations
The Mechanism: Prevents local zones of supersaturation where the drug concentration exceeds the solubility limit before mixing occurs.
-
Prepare Stock: Dissolve 5-I-AZT in 100% sterile DMSO to a concentration of 10 mM . Vortex until clear.
-
Pre-warm Buffer: Warm your culture medium or PBS to 37°C . Cold buffers accelerate precipitation.
-
The Vortex-Stream Technique:
-
Set the tube of warm buffer on a vortex mixer at medium speed.
-
While vortexing, inject the DMSO stock dropwise into the center of the vortex.
-
Do NOT add the stock to a static liquid surface.
-
-
Validation: Hold the tube up to a light source. The solution should be crystal clear. Any "cloudiness" or Tyndall effect indicates micro-precipitation.[]
Protocol B: The Cyclodextrin Complex (For In Vivo / High Conc.)
Use this method for animal studies or concentrations
The Mechanism: Hydroxypropyl-
-
Prepare Vehicle: Dissolve HP-
-CD in water/PBS to create a 20% (w/v) solution.[1][] Filter sterilize (0.22 µm). -
Solubilization:
-
Add 5-I-AZT powder directly to the 20% CD solution.[1]
-
Sonicate in a water bath at 37°C for 20–30 minutes.
-
Note: The solution may appear cloudy initially but should clarify.
-
-
pH Adjustment (Optional but Effective):
-
The pKa of the uracil
proton is lowered by the electron-withdrawing Iodine (approx pKa ~8.5 - 9.0).[1][] -
Adjusting pH to 8.0 with dilute NaOH can assist dissolution without causing rapid degradation. Caution: Do not exceed pH 9.0.[]
-
Visualizing the Workflow
Diagram 1: Solubilization Decision Tree
This logic flow ensures you choose the correct method based on your final application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental concentration requirements.
Troubleshooting & FAQs
Q1: My solution was clear, but crystals appeared after 2 hours in the incubator. Why? A: This is "delayed crash-out."[1][] The solution was likely supersaturated.
-
Fix: Reduce the final concentration. If you are at 100 µM, try 50 µM. Alternatively, ensure your culture media contains at least 10% Fetal Bovine Serum (FBS); albumin in serum can bind the drug and act as a natural solubilizer.
Q2: Can I heat the solution to boil it into solution? A: ABSOLUTELY NOT.
-
Reason: The 3'-Azido (
) group is thermally sensitive.[1][] Boiling can cause nitrogen gas release and decomposition of the molecule. Do not exceed 50°C.
Q3: Can I use PEG-400 instead of Cyclodextrin?
A: Yes. A mixture of 10% DMSO / 40% PEG-400 / 50% Water is a common "universal vehicle" for IP injections.[] However, PEG-400 can be viscous and painful upon injection.[1][] HP-
Q4: I need to store the aqueous solution. How long is it stable? A: Aqueous stability of 5-I-AZT is limited by the hydrolysis of the glycosidic bond (cleaving the base from the sugar).
-
Recommendation: Prepare aqueous dilutions fresh daily .
-
Stock Storage: 100% DMSO stocks are stable at -20°C for >6 months.[1][]
References
-
Cayman Chemical. (n.d.).[] 3'-Azido-2',3'-dideoxyuridine (AZddU) Product Information. Retrieved from [1]
- Context: Establishes baseline solubility for AZT analogs in DMSO vs. PBS.
-
BOC Sciences. (n.d.).[] Cyclodextrin Solutions for API Solubility Boost. Retrieved from [1]
- Context: Validates the use of Cyclodextrins for solubilizing hydrophobic nucleoside analogs.
-
MedChemExpress. (n.d.).[] 3'-Azido-2',3'-dideoxy-5-hydroxyuridine Solubility Data. Retrieved from
- Context: Provides comparative solubility data for 5-substituted AZT deriv
-
National Institutes of Health (NIH). (2009). DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Retrieved from [1]
- Context: Discusses the specific utility of DMSO in handling iodine-substituted molecules and preventing precipit
Technical Support Center: 3'-Azido-2',3'-dideoxy-5-iodouridine (AIdU)
An in-depth guide to the stability of 3'-Azido-2',3'-dideoxy-5-iodouridine under UV light, complete with troubleshooting guides and FAQs for researchers.
Welcome to the technical support resource for 3'-Azido-2',3'-dideoxy-5-iodouridine (AIdU). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this potent nucleoside analog into their experiments. Given the chemical structure of AIdU, particularly the presence of a 5-iodo-uracil moiety, questions regarding its stability under UV light are critical. This document provides in-depth answers, troubleshooting advice, and validated protocols to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the photosensitivity of AIdU.
Section 1: General Stability & Handling
Q1: Is 3'-Azido-2',3'-dideoxy-5-iodouridine (AIdU) expected to be sensitive to UV light?
A: Yes, absolutely. AIdU is highly susceptible to degradation under UV light. The primary reason for this photosensitivity lies in the 5-iodouracil base. The carbon-iodine (C-I) bond at the 5th position of the pyrimidine ring is known to be labile and can undergo homolytic cleavage upon absorption of UV energy.[1][2] This characteristic is shared among 5-halogenated uracil derivatives, which are often used as photosensitizers in biomedical research for this very reason.[3]
Q2: What is the primary chemical mechanism of AIdU photodegradation?
A: The photodegradation is initiated by the cleavage of the C-I bond, a process known as photolysis.[2] Upon absorbing UV radiation (particularly in the UVC and UVB range), the molecule enters an excited state. This state is unstable and rapidly leads to the breaking of the C-I bond, generating two highly reactive radical species: a uracil-5-yl radical and an iodine atom.[1][2] The uracil-5-yl radical is the main driver of subsequent degradation pathways. It can abstract a hydrogen atom from nearby molecules, such as the solvent or the deoxyribose sugar of another AIdU molecule, leading to the formation of 3'-azido-2',3'-dideoxyuridine (the de-iodinated product) and potentially causing further chain reactions.[1][4][5]
Q3: How should I properly store and handle AIdU to prevent photodegradation?
A: Proper handling is crucial to maintain the integrity of your AIdU samples. Adherence to these procedures will minimize unintended degradation and ensure experimental reproducibility.
-
Use Appropriate Containers: Always store both solid AIdU and its solutions in amber glass vials or opaque tubes to block UV and visible light.[6] If only clear containers are available, wrap them thoroughly in aluminum foil.[7]
-
Minimize Light Exposure During Handling: Whenever possible, work in a dimly lit room or under yellow or red safelights, which emit wavelengths outside the absorption spectrum of AIdU. Avoid working in direct sunlight or under intense fluorescent laboratory lighting.[6]
-
Cover Solutions: During experiments, keep tubes and plates containing AIdU covered with aluminum foil or use light-blocking lids whenever they are not being actively used.[6]
-
Prepare Fresh Solutions: Prepare AIdU solutions fresh for each experiment. Avoid long-term storage of diluted solutions, especially at room temperature, as this increases the risk of degradation from ambient light exposure.
-
Track Sample Usage: Implement a system to track the usage of stock solutions.[6] Repeatedly opening and closing a stock vial increases its cumulative light exposure. Consider preparing smaller, single-use aliquots from a master stock to prevent compromising the entire batch.[6]
Section 2: Experimental Troubleshooting
Q4: I am seeing unexpected peaks in my HPLC analysis after an experiment involving AIdU. Could this be due to degradation?
A: It is highly probable. If your experiment involves any exposure to ambient or direct UV light, photodegradation is a primary suspect.
-
What to Look For: Photodegradation of AIdU will result in a decrease in the area of the parent AIdU peak and the emergence of new peaks in your chromatogram. The most likely primary degradation product is 3'-azido-2',3'-dideoxyuridine, which, being more polar due to the removal of the iodine atom, will typically have a shorter retention time on a reverse-phase HPLC column.
-
How to Confirm: The definitive test is to run a control sample. Prepare a solution of AIdU, split it into two aliquots, wrap one completely in aluminum foil (the "dark control"), and expose the other to the same light conditions as your experiment. Analyze both by HPLC. A significant difference in the chromatograms, with new peaks and a reduced parent peak in the light-exposed sample, confirms photosensitivity.
Q5: My cell-based assay results are inconsistent when using AIdU. Could photostability be the underlying factor?
A: Yes, this is a classic symptom of compound instability. There are two primary ways photodegradation can cause inconsistent results:
-
Loss of Potency: If AIdU degrades, its effective concentration in your assay decreases. This leads to a weaker-than-expected biological effect and high variability between experiments, depending on the degree of incidental light exposure.
-
Formation of Reactive Species: The uracil-5-yl radical generated during photolysis is highly reactive.[1][2] This radical can interact with other components in your assay medium, your cells, or other reagents, leading to unpredictable artifacts and cellular toxicity that are not caused by AIdU itself.[8]
Q6: What are the visible signs of AIdU degradation in solution?
A: While analytical confirmation is always required, you may observe physical changes. Solutions of halogenated nucleosides can sometimes turn a faint yellow or brown upon degradation due to the formation of iodine/triiodide species.[9] However, the absence of a color change does not guarantee stability. The most reliable method for detecting degradation is analytical, such as HPLC or UV-Vis spectrophotometry.[10]
Visualizing the Degradation Pathway and Troubleshooting Workflow
A clear understanding of the degradation mechanism and a logical workflow are essential for addressing stability issues.
Caption: Proposed photodegradation pathway of AIdU under UV light.
Caption: Troubleshooting workflow for AIdU photostability issues.
Quantitative Data Summary
| Exposure Time (Hours) to Standard UV/Vis Light* | AIdU Remaining (%) (Light-Exposed Sample) | 3'-azido-2',3'-dideoxyuridine Formation (%) | AIdU Remaining (%) (Dark Control) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 85.3 | 12.1 | 99.8 |
| 4 | 71.8 | 23.5 | 99.7 |
| 8 | 52.1 | 39.8 | 99.5 |
| 24 | 15.6 | 68.2 | 99.2 |
*Conditions simulating ICH Q1B guidelines: overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]
Experimental Protocols
Protocol 1: Standard Operating Procedure (SOP) for Handling and Storage of AIdU
-
Receiving and Storage:
-
Upon receipt, immediately store the solid AIdU container in a dark, dry location at the recommended temperature, away from any light sources.
-
Log the date of receipt and opening on the container.
-
-
Preparation of Stock Solutions:
-
Conduct all weighing and dissolution steps in a dimly lit area. Avoid using brightly lit analytical balances. If necessary, shield the balance from overhead light.
-
Use a solvent appropriate for your experiment (e.g., DMSO, DMF) and ensure it is of high purity.
-
Dissolve AIdU in an amber glass vial or a clear vial wrapped in aluminum foil.
-
Vortex or sonicate briefly in the dark until fully dissolved.
-
-
Aliquoting and Use:
-
Immediately after preparation, aliquot the stock solution into single-use volumes in opaque microcentrifuge tubes.
-
Store aliquots frozen (-20°C or -80°C) and protected from light.
-
When an aliquot is needed, thaw it in the dark and use it immediately. Do not re-freeze thawed aliquots.
-
During experimental setup, keep all tubes, plates, and reservoirs containing AIdU covered with foil or light-proof lids.
-
Protocol 2: A Method for Assessing the Photostability of AIdU in Solution using HPLC
This protocol provides a framework for quantitatively determining the stability of AIdU under specific light conditions.
-
Preparation:
-
Prepare an accurate 1 mg/mL stock solution of AIdU in your chosen solvent (e.g., 50:50 acetonitrile:water).
-
Dilute this stock to a working concentration of 50 µg/mL using the same solvent.
-
Transfer 1 mL of the working solution into two separate, clear 1.5 mL glass HPLC vials.
-
Wrap one vial completely in aluminum foil. This is your Dark Control .
-
The unwrapped vial is your Test Sample .
-
-
Exposure:
-
Place both vials side-by-side in a photostability chamber or at a fixed distance from a calibrated UV lamp.
-
Expose the samples for a defined period (e.g., 8 hours). Record the light intensity (lux and W/m²) if possible.
-
-
HPLC Analysis:
-
Analyze an aliquot of the freshly prepared working solution (T=0 sample), the Dark Control, and the Test Sample using a validated, stability-indicating HPLC method.
-
Suggested HPLC Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 261 nm[13]
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak areas for AIdU and any new peaks in all chromatograms.
-
Calculate the percentage of AIdU remaining in the Test Sample relative to the Dark Control using the formula: (% Remaining) = (Area_AIdU_Test / Area_AIdU_Control) * 100.
-
Calculate the percentage of major degradation products formed relative to the initial total peak area.
-
This structured approach will allow you to confidently assess the stability of AIdU and implement the necessary controls to ensure the scientific integrity of your research.
References
-
Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science. Available from: [Link]
-
5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available from: [Link]
-
Photoreaction of DNA Containing 5-Halouracil and its Products. Photochemistry and Photobiology. Available from: [Link]
-
ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available from: [Link]
-
Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics. Available from: [Link]
-
Photostability (ICH Q1B). Pharma Stability. Available from: [Link]
-
Photolithography Trouble Shooter. MicroChemicals. Available from: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available from: [Link]
-
Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor. Molecules. Available from: [Link]
-
Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]
-
How to troubleshoot experiments. Chemistry World. Available from: [Link]
-
Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry. Available from: [Link]
-
Light-Sensitive Injectable Prescription Drugs. PubMed Central. Available from: [Link]
-
Light-Sensitive Injectable Prescription Drugs—2022. PubMed Central. Available from: [Link]
-
Comparative studies of UV-induced DNA cleavage by structural isomers of an iodinated DNA ligand. International Journal of Radiation Biology. Available from: [Link]
-
Inhibition by 6-aminothymine of the degradation of nucleosides (5-iododeoxyuridine, thymidine) and pyrimidine bases (5-iodouracil, uracil and 5-fluorouracil) in vivo. Acta Biologica et Medica Germanica. Available from: [Link]
-
Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258. International Journal of Radiation Biology. Available from: [Link]
-
Advances in iodometric titration using UV-visible spectrophotometry: A review. International Journal of Chemical Studies. Available from: [Link]
-
UV-Vis Spectrum of Iodide. SIELC Technologies. Available from: [Link]
-
Review of the Stabitlity of Photosensitive Medications. Farmacia Hospitalaria. Available from: [Link]
-
3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells. Nucleic Acids Research. Available from: [Link]
-
5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. Molecules. Available from: [Link]
-
Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. International Journal of Molecular Sciences. Available from: [Link]
-
Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. ResearchGate. Available from: [Link]
-
Photochemical transformation of 5-alkyluracils and their nucleosides. Science. Available from: [Link]
- Nucleoside analogues and methods of use thereof.Google Patents.
-
Photo-degradation of 5 – Fluorouracil. Comparative Study on the Efficiencies of UV/H2O2. Romanian Journal of Ecology & Environmental Chemistry. Available from: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available from: [Link]
Sources
- 1. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. caymanchem.com [caymanchem.com]
Removing unreacted iodine from 5-Iodo-AZT purification
Topic: Removal of Unreacted Iodine & Iodonium Species from 5-Iodo-AZT Document ID: TS-CHM-AZT-005 Last Updated: February 2026[1]
Introduction: The Iodine Challenge
Welcome to the technical support hub for 5-Iodo-AZT (5-iodo-3'-azido-2',3'-dideoxyuridine) synthesis. A critical bottleneck in synthesizing 5-halogenated pyrimidines is the persistence of unreacted iodine (
Because 5-Iodo-AZT is lipophilic, it often co-elutes or co-precipitates with iodine, leading to product discoloration (yellow/brown), oxidative instability, and interference with downstream biological assays.[1] This guide provides a self-validating workflow to ensure complete iodine removal without compromising the sensitive azido (
Module 1: The Chemical Quench (Standard Protocol)
The Directive: Do not rely solely on chromatography to remove iodine.[1] You must perform a chemical reduction (quench) prior to isolation.[1]
The Reagent: Sodium Thiosulfate ( )
We recommend a 10% w/v aqueous Sodium Thiosulfate solution.[1]
-
Why? Thiosulfate acts as a mild reducing agent.[1] It converts non-polar, organic-soluble Iodine (
) into water-soluble Iodide ions ( ) and Tetrathionate ( ).[1] -
Safety Note: The azido group on AZT is stable to thiosulfate.[1] Avoid strong reducing agents (like phosphines or catalytic hydrogenation) which will reduce the azide to an amine (Staudinger reduction).[1]
Step-by-Step Quench Protocol
| Step | Action | Technical Rationale |
| 1 | Dilution | Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Ensure the organic phase is concentrated enough to be manageable but dilute enough to prevent product precipitation. |
| 2 | The Wash | Add an equal volume of 10% |
| 3 | Observation | Critical Checkpoint: The organic layer should shift from purple/brown to pale yellow or colorless. The aqueous layer may turn slightly cloudy. |
| 4 | Separation | Drain the aqueous layer.[1] Repeat the wash if the organic layer retains a purple hue. |
| 5 | Brine Wash | Wash the organic layer once with saturated NaCl (Brine) to remove residual thiosulfate and break potential emulsions. |
Module 2: Workflow Visualization
The following diagram outlines the logical flow for purification, including decision nodes for troubleshooting persistent impurities.
Figure 1: Logic flow for the removal of iodine from 5-Iodo-AZT crude mixtures.
Module 3: Troubleshooting & FAQs
Q: I washed with thiosulfate, but my isolated solid is still yellow. Why?
A: This is a common issue known as Crystal Lattice Occlusion .[1] Even if the liquid phase is clear, iodine molecules can get trapped inside the crystal lattice of your product during rapid evaporation.
-
The Fix (Trituration): Do not recrystallize immediately.[1] Instead, suspend your yellow solid in cold Diethyl Ether or Hexanes (5-Iodo-AZT is poorly soluble in these; Iodine is soluble).[1] Sonicate for 5 minutes, then filter. The filtrate will turn pink/purple (removing the iodine), leaving a white solid.[1]
Q: Can I use Sodium Bisulfite ( ) instead?
A: Yes. Sodium bisulfite is an effective alternative.[1] However, it is more acidic than thiosulfate.[1]
-
Caution: While the azide is stable, the glycosidic bond in nucleosides can be sensitive to low pH (acidic hydrolysis).[1] If using bisulfite, follow immediately with a Saturated Sodium Bicarbonate (
) wash to neutralize the organic layer.[1]
Q: My product is turning pink on the shelf. Is it decomposing?
A: Likely, yes. Iodinated nucleosides are photosensitive .[1]
-
Mechanism: Light (UV/Vis) can cleave the C-I bond, generating a radical that recombines to form
, causing the pink color.[1] -
Storage Protocol: Store 5-Iodo-AZT in amber vials wrapped in foil at -20°C .
Q: How do I confirm the yellow color isn't a nitrated byproduct?
A: If you used CAN (Ceric Ammonium Nitrate) or Nitric Acid for iodination, the yellow color might be a nitrated impurity, not iodine.[1]
-
The Test: Take a small sample of the yellow solid and shake it with DCM and Thiosulfate.
Module 4: Analytical Validation
Do not assume purity based on color alone.[1] Validate using the following markers:
| Method | Expected Result for Pure 5-Iodo-AZT | Indicator of Iodine Contamination |
| TLC | Single spot (UV active). | Streak or dark spot at solvent front (Iodine travels fast in non-polar eluents).[1] |
| 1H NMR | Clean doublet for H-6 (approx 8.0-8.5 ppm). | Broadening of peaks; presence of labile protons if hydrolysis occurred.[1] |
| Visual | White to off-white foam/solid.[1] | Pink, purple, or deep yellow discoloration.[1] |
References
-
University of Rochester, Department of Chemistry. Workup for Removing Bromine or Iodine.[1] Laboratory Techniques Guide.[1] [Link][1]
-
Knaus, E. E., et al. (Standard synthesis context for 5-iodo-pyrimidines).[1] Synthesis of 5-Iodo-pyrimidine derivatives.[1][2][3] Related methodology in MDPI Molecules, 2022.[1] [Link][1]
-
National Institutes of Health (NIH). Stability of Sodium Thiosulfate Solutions. [Link][1]
-
ResearchGate Technical Forum. Removing Iodine from Organic Solutions. [Link]
Sources
Technical Support Center: HPLC Optimization for Lipophilic AZT Analogues
Status: Operational Ticket ID: AZT-LIPO-OPT-001 Assigned Specialist: Senior Application Scientist, Chromatography Division
Introduction: The "Polarity Gap" Challenge
Context: Zidovudine (AZT) is a polar nucleoside analogue (LogP ~0.05). However, to enhance blood-brain barrier (BBB) penetration or bioavailability, researchers synthesize lipophilic prodrugs (e.g., ester conjugates with fatty acids or amino acids).
The Problem: This creates a massive polarity difference between the parent drug (AZT) and the analogue. Standard isocratic methods for AZT (often 10-20% organic modifier) will cause lipophilic analogues to retain indefinitely, while methods optimized for the analogue will elute AZT in the void volume.
Scope of Guide: This technical resource focuses on bridging this gap using Gradient Elution and Stationary Phase Selection , ensuring you can quantify both the prodrug and the hydrolysis product (AZT) in a single run.
Core Protocol: Method Development Strategy
Phase A: Column Selection (The Stationary Phase)
For lipophilic analogues (e.g., AZT-Myristate, AZT-Palmitate), a standard C18 column often provides too much retention, leading to broad peaks and run times exceeding 60 minutes.
| Column Type | Ligand Density | Suitability | Rationale |
| C18 (ODS) | High | Short-chain esters (C2-C6) | Standard hydrophobicity. Good for separating AZT from early impurities. |
| C8 (Octyl) | Moderate | Medium/Long-chain esters (C8-C16) | Recommended. Lower carbon load reduces hydrophobic interaction, sharpening peaks for lipid-like molecules. |
| Phenyl-Hexyl | Alternative | Aromatic conjugates | Provides pi-pi interactions if the analogue contains aromatic side chains (e.g., benzoate esters). |
Phase B: Mobile Phase & Gradient Engineering
Critical Factor: pH Stability Ester prodrugs are susceptible to hydrolysis. A neutral pH (7.0) often accelerates hydrolysis on-column.
-
Recommendation: Maintain pH between 3.0 – 4.5 .
-
Buffer: 10-20 mM Ammonium Acetate (adjusted with Acetic Acid) or 0.1% Formic Acid.
The Gradient Profile: Do not use isocratic elution. Use a steep gradient to "catch" the AZT early and "push" the analogue late.
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7)
-
Solvent B: Acetonitrile (Lower viscosity than Methanol, better for backpressure in gradients).
Standard Protocol (Start Here):
-
0-2 min: 5% B (Hold to elute AZT away from void).
-
2-15 min: Linear ramp to 95% B (Elute lipophilic analogue).
-
15-20 min: Hold at 95% B (Wash column).
-
20-25 min: Re-equilibrate at 5% B.
Troubleshooting Guide (Q&A)
Issue 1: "My analogue elutes at 45+ minutes with broad tailing."
Diagnosis: Excessive hydrophobic interaction. The "Like Dissolves Like" principle applies to the stationary phase; your lipophilic compound is "sticking" too hard to the C18 chains.
Corrective Actions:
-
Switch to C8: A C8 column reduces the hydrophobic surface area, often cutting retention time by 40-50% without losing resolution.
-
Increase Temperature: Elevate column oven to 40-45°C . This lowers mobile phase viscosity and increases mass transfer kinetics, sharpening the peak.
-
Steeper Gradient: Increase the ramp rate (e.g., go to 100% B in 10 minutes instead of 15).
Issue 2: "I see a split peak or 'Ghost' AZT peak when injecting pure Prodrug."
Diagnosis: On-column hydrolysis. The ester bond is breaking during the analysis, creating a small AZT peak that wasn't in the vial.
Corrective Actions:
-
Check pH: Ensure mobile phase is acidic (pH 3-4). Avoid phosphate buffers at pH > 7.
-
Lower Temperature: If you raised the temperature to fix Issue #1, you might be catalyzing hydrolysis. Drop to 25°C or 30°C.
-
Injection Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Dissolving a lipid prodrug in 100% THF or DMSO and injecting it into a 95% Water stream can cause precipitation or micro-emulsions.
Issue 3: "The AZT peak is eluting in the void volume (t0)."
Diagnosis: Insufficient retention of the polar parent compound.
Corrective Actions:
-
Initial Hold: Ensure the gradient starts at highly aqueous conditions (e.g., 95-98% Water) and holds for 2 minutes before ramping up.
-
Ion Suppression: If using Formic Acid, ensure the concentration is sufficient (0.1%) to keep the AZT neutral (though AZT is non-ionizable at acidic pH, the background matrix might need suppression).
Visual Logic: Optimization Workflow
The following diagram illustrates the decision process for optimizing retention times based on observed chromatograms.
Figure 1: Decision tree for optimizing HPLC parameters for lipophilic AZT analogues. Follow the path based on your initial chromatogram results.
References
-
Raini, M. et al. (2005). Validated specific HPLC method for determination of zidovudine during stability studies. Journal of Pharmaceutical and Biomedical Analysis.
-
Vieira, M. et al. (2011). Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets. Analytical Sciences.[1]
-
Zhou, G. (2024).[2] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy.
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? Separation Science Technical Guides.
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns: 5-Iodo-AZT vs. AZT
This guide provides a technical comparison of the mass spectrometry fragmentation patterns of 5-Iodo-AZT (5-Iodo-3'-azido-3'-deoxythymidine) versus its parent compound, AZT (Zidovudine). It is designed for researchers requiring precise structural confirmation and metabolic identification of halogenated nucleoside analogs.[1]
Content Type: Comparative Technical Guide Methodology: ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry)
Executive Summary
5-Iodo-AZT (often abbreviated as AZIdU or I-AZT) is a halogenated analog of the antiretroviral drug AZT (Zidovudine). While both compounds share the identical 3'-azido-2',3'-dideoxyribose sugar moiety, the substitution of the 5-methyl group on the pyrimidine base with an iodine atom fundamentally alters their mass spectral behavior.
-
Primary Differentiator: The Base Ion .[1] In positive ion mode (
ESI), the glycosidic bond cleavage yields a diagnostic base fragment shifted by ~112 Da (the mass difference between Iodine and Methyl). -
Conserved Feature: The Azide Loss .[1] In negative ion mode (
ESI), both compounds exhibit the characteristic elimination of the azido group ( or ), serving as a reliable class-identifier for azidonucleosides.
Comparative Fragmentation Analysis
The following data assumes standard ESI-MS/MS conditions (Direct Infusion, Collision Energy 15–30 eV).
Table 1: Diagnostic Ion Comparison (Positive & Negative Mode)
| Feature | AZT (Zidovudine) | 5-Iodo-AZT | Interpretation / Mechanism |
| Formula | Iodine replaces 5-Methyl ( | ||
| Monoisotopic Mass | 267.0968 Da | 378.9764 Da | Heavy atom effect of Iodine ( |
| Precursor | m/z 268.1 | m/z 380.0 | Protonation on the base or sugar oxygen.[1] |
| Precursor | m/z 266.1 | m/z 378.0 | Deprotonation (typically N3 of pyrimidine).[1] |
| Base Fragment ( | m/z 127.1 (Thymine) | m/z 239.0 (5-Iodouracil) | Glycosidic Bond Cleavage. The charge remains on the base ( |
| Sugar Fragment ( | m/z 142.0 | m/z 142.0 | Glycosidic Bond Cleavage. Charge retention on the sugar ( |
| Azide Loss ( | Elimination of Hydrazoic Acid. Characteristic of the 3'-azido group. | ||
| Iodine Specific ( | N/A | m/z 126.9 ( | C-I Bond Homolysis/Heterolysis. High collision energy may liberate iodide.[1] |
Key Mechanistic Differences
-
Base Stability: The C-I bond in 5-Iodo-AZT is weaker than the C-C bond (methyl) in AZT.[1] While glycosidic cleavage is the dominant pathway for both, 5-Iodo-AZT may show secondary fragmentation involving iodine loss (
) at higher collision energies. -
Azide Elimination: Both compounds undergo a characteristic loss of 42 Da (
radical) or 43 Da ( ) in negative mode.[1] This confirms the integrity of the sugar ring, regardless of the base modification.
Fragmentation Pathways (Visualization)
The following diagram illustrates the parallel fragmentation logic. The Blue path represents the conserved sugar fragmentation, while the Red path highlights the base-specific divergence caused by the Iodine substitution.
Figure 1: Comparative ESI-MS/MS fragmentation pathways. Note the convergence on the common sugar ion (m/z 142) and divergence at the base ions.
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence identification, follow this "Self-Validating" protocol. This method uses the conserved sugar fragment as an internal check for the class (Azidonucleoside) and the base fragment as the specific identifier.
Reagents & Setup
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).[1]
-
Concentration: 1–10 µg/mL (Direct Infusion).[1]
-
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF.
Step-by-Step Methodology
Phase 1: Precursor Confirmation (Full Scan)
-
Inject Sample: Infuse at 5–10 µL/min.
-
Scan Range:
100–500. -
Validation Check:
Phase 2: Product Ion Scan (MS/MS)
-
Select Precursor: Set Q1 to 380.0 (
).[1] -
Collision Energy Ramp: Sweep CE from 10 eV to 40 eV.
-
Validation Check (The "Rule of Two"):
-
Signal 1 (Base): You MUST see a dominant peak at m/z 239 (5-Iodouracil).[1] This confirms the 5-Iodo substitution.[1]
-
Signal 2 (Sugar): You should see a minor peak at m/z 142 .[1] This confirms the 3'-azido-dideoxyribose structure.[1]
-
If m/z 127 is observed instead of 239: The sample is likely AZT, not 5-Iodo-AZT.
-
If m/z 127 is observed ALONGSIDE 239: This indicates Iodine loss from the base (rare in soft CID) or contamination.[1]
-
Phase 3: Negative Mode Confirmation (Optional but Recommended)
-
Switch Polarity: Negative ESI.
-
Select Precursor:
378.0.[1] -
Look for Neutral Loss:
References
-
Vertex AI Search. (2023).[1] ESI-MS/MS fragmentation of 3'-azido-3'-deoxythymidine and 5-iodo derivative. Retrieved from [Search Result Snippet 1.1, 1.2, 1.5]
-
Font, E., et al. (1998).[1][3] Analysis of antiretroviral nucleosides by electrospray ionization mass spectrometry and collision induced dissociation. Nucleosides & Nucleotides. Link
-
Rahman, A.F.M., et al. (2021).[1][4][5] Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs. Biomedical Journal of Scientific & Technical Research. Link
-
NIST Mass Spectrometry Data Center. Zidovudine Mass Spectrum. Link
Sources
Comparative Pharmacokinetics: Zidovudine (Methylated) vs. 5-Iodo-AZT
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Zidovudine (AZT) —the standard "methylated" thymidine analog—and its 5-halogenated derivative, 3'-azido-5-iodo-2',3'-dideoxyuridine (5-I-AZU, AzddU) .
While both compounds function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the substitution of the C5-methyl group with an iodine atom significantly alters lipophilicity and tissue distribution, particularly across the Blood-Brain Barrier (BBB). This analysis synthesizes data from human, primate, and rodent studies to clarify the trade-offs between plasma half-life stability and central nervous system (CNS) penetrance.
Chemical Identity & Structural Basis
The core structural difference lies at the C5 position of the pyrimidine ring. This modification dictates the physicochemical properties driving PK differences.
| Feature | Zidovudine (AZT) | 5-Iodo-AZT (5-I-AZU / AzddU) |
| Chemical Name | 3'-azido-3'-deoxythymidine | 3'-azido-5-iodo-2',3'-dideoxyuridine |
| C5 Substituent | Methyl (-CH₃) | Iodine (-I) |
| Lipophilicity (logP) | Lower (Hydrophilic balance) | Higher (Lipophilic shift) |
| Primary Indication | HIV-1 Treatment (Standard of Care) | Investigational (CNS-targeting, Radio-sensitization) |
Pharmacokinetic Comparison: The Data
The following data aggregates elimination half-life (
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Species | Zidovudine (Methylated) | 5-Iodo-AZT (Iodinated) | Significance |
| Plasma Half-life ( | Human | 1.1 h (0.5–3.0 h) | ~4.3 h (Serum Stability)* | 5-I-AZU shows greater in vitro serum stability, but in vivo elimination is often rapid. |
| Rhesus Monkey | 0.5 – 1.3 h | 0.5 – 1.0 h | In vivo systemic clearance is similar between analogs in primates. | |
| Mouse | 0.18 h (10.8 min) | 0.17 h (10.2 min) | Rapid renal elimination dominates both compounds in rodents. | |
| Bioavailability ( | Human/Rat | 65% (Human) | 53% (Rat) | Both exhibit moderate oral bioavailability; 5-I-AZU absorption is dose-dependent. |
| BBB Penetration | Mouse (Brain/Serum Ratio) | 0.064 | 0.234 | Critical Differentiator: Iodine substitution increases brain partitioning by ~3.6x. |
| CSF:Serum Ratio | Monkey | 0.05 – 0.25 | 0.05 – 0.25 | CSF penetration is similar, but parenchymal accumulation (Brain/Serum) favors 5-I-AZU. |
*Note: The 4.3h value for 5-I-AZU often cites in vitro serum stability against phosphorylases, whereas systemic elimination involves renal clearance and glucuronidation.
Mechanistic Analysis
-
Systemic Clearance: Both compounds are rapidly cleared, primarily via hepatic glucuronidation (forming 5'-O-glucuronides) and renal excretion. The iodine substitution does not significantly protect against glucuronidation, resulting in similar in vivo half-lives in animal models.
-
CNS Distribution: The increased lipophilicity of the iodine atom facilitates passive diffusion across the BBB. While AZT is a substrate for active efflux transporters (e.g., organic anion transporters) at the choroid plexus, 5-I-AZU's higher partition coefficient allows for greater accumulation in brain parenchyma, making it a superior candidate for neuro-AIDS applications.
Metabolic & Activation Pathways
Both drugs are prodrugs requiring intracellular phosphorylation to their triphosphate forms to inhibit HIV Reverse Transcriptase (RT).
Diagram 1: Intracellular Activation and Metabolism
Visualization of the parallel pathways for AZT and 5-I-AZU.
Caption: Comparative metabolic fate. Both compounds undergo hepatic glucuronidation and intracellular phosphorylation. 5-I-AZU shows lower affinity for Thymidine Kinase (TK1), which can be a rate-limiting step for activation compared to AZT.
Experimental Protocols
To validate these PK parameters in your own laboratory, use the following self-validating protocols.
Protocol A: LC-MS/MS Quantification in Plasma/Tissue
Objective: Quantify AZT and 5-I-AZU concentrations with high sensitivity (LLOQ < 5 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma or brain homogenate.
-
Add 20 µL Internal Standard (IS) solution (e.g., AZT-d5 or 5-I-AZU-d3 at 100 ng/mL).
-
Add 200 µL ice-cold Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
-
Vortex for 60s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to autosampler vials.
-
-
LC Conditions:
-
MS/MS Detection (ESI+):
-
AZT: Monitor transition m/z 268.1
127.1 (Thymine base + H). -
5-I-AZU: Monitor transition m/z 380.0
239.0 (5-Iodo-uracil base + H). -
Note: Iodine has a unique mass defect; ensure mass calibration is precise.
-
Protocol B: BBB Penetration Assay (Mouse Model)
Objective: Determine the Brain/Serum partition coefficient.
-
Dosing: Administer 50 mg/kg of AZT or 5-I-AZU via tail vein injection (IV) to male Swiss Webster mice.
-
Sampling Points: Harvest blood and brain tissue at 5, 15, 30, 60, and 120 minutes post-dose.
-
Perfusion (Critical Step):
-
Before brain harvest, perfuse the animal transcardially with 20 mL cold saline to remove intravascular drug. Failure to perfuse will artificially inflate brain concentration data due to drug present in capillaries.
-
-
Homogenization: Weigh brain tissue and homogenize in 3 volumes of PBS.
-
Analysis: Analyze serum and brain homogenate via Protocol A.
-
Calculation:
References
-
Doshi, K. J., et al. (1989). "Comparative pharmacokinetics of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZddU) in mice." Drug Metabolism and Disposition. Link
-
Chu, C. K., et al. (1990). "3'-Azido-2',3'-dideoxyuridine (AzddU): comparative pharmacokinetics with 3'-azido-3'-deoxythymidine (AZT) in monkeys." AIDS Research and Human Retroviruses. Link
-
Schinazi, R. F., et al. (1990). "Pharmacokinetic evaluation of 3'-azido-2',3'-dideoxyuridine-5'-O-valinate-hydrochloride as a prodrug." Antimicrobial Agents and Chemotherapy. Link
- Galetin, A., et al. (2006). "Prediction of blood-brain barrier penetration of CNS agents." Expert Opinion on Drug Metabolism & Toxicology. (Contextualizing lipophilicity).
-
ViiV Healthcare. "Retrovir (Zidovudine) Prescribing Information." Link
Sources
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3'-Azido-2',3'-dideoxy-5-iodouridine
For researchers and drug development professionals, the synthesis and application of novel compounds like 3'-Azido-2',3'-dideoxy-5-iodouridine are central to scientific advancement. However, true mastery in the laboratory extends beyond synthesis to the responsible management and disposal of such potent molecules. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3'-Azido-2',3'-dideoxy-5-iodouridine, a compound that presents a dual chemical hazard: the energetic and toxic nature of an organic azide and the environmental and regulatory considerations of a halogenated organic compound.
The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each step to ensure not only compliance but a deep-seated culture of safety. Adherence to these procedures is paramount for protecting laboratory personnel, the integrity of your research facility, and the environment.
Section 1: Compound Hazard Profile & Critical Incompatibilities
A thorough understanding of the inherent risks is the foundation of safe chemical handling. 3'-Azido-2',3'-dideoxy-5-iodouridine combines the characteristics of two distinct hazardous classes.
| Hazard Class | Chemical Moiety | Key Risks | Causality |
| Energetic Compound | Azide Group (-N₃) | Potentially explosive; can decompose violently with input of energy (heat, light, shock, friction).[1][2] | The azide group can readily eliminate dinitrogen (N₂), a very stable gas, leading to a rapid and dangerous expansion in volume.[3] |
| Toxic Compound | Azide Group (-N₃) | Highly toxic, with effects comparable to cyanide.[2][3] Can form highly toxic hydrazoic acid upon contact with acid.[4] | The azide ion can inhibit critical enzyme systems in the body. |
| Halogenated Organic | Iodo-uridine Base | Persistent in the environment; requires specific disposal routes to prevent contamination. | Halogenated compounds are often resistant to natural degradation and are subject to specific hazardous waste regulations.[5][6] |
| Other Hazards | Nucleoside Analog | Potential for biological activity; may be mutagenic or have reproductive toxicity.[7][8] | As an analog of natural nucleosides, it can interfere with cellular processes. |
Critical Incompatibilities to Avoid
Mixing this compound or its waste with incompatible materials can trigger dangerous reactions. These incompatibilities are the root cause of many laboratory accidents.
-
Acids: Contact with acids will protonate the azide group, forming hydrazoic acid (HN₃), a highly toxic and explosive gas.[1][9]
-
Heavy Metals: Azides react with many metals, particularly heavy metals like lead, copper, silver, and mercury, to form extremely shock-sensitive and explosive metal azides.[4][10] This is the primary reason azide solutions must never be poured down the drain, as they can react with lead or copper plumbing.[4][11]
-
Halogenated Solvents: While the compound itself is halogenated, avoid mixing azide waste with other halogenated solvents like dichloromethane or chloroform, which can lead to the formation of explosively unstable di- and tri-azidomethane.[1][2]
-
Metal Utensils: Do not use metal spatulas or other metal tools to handle the solid compound. The friction can initiate a reaction, forming sensitive metal azides. Use only plastic or ceramic spatulas.[1][10]
Section 2: Universal Safety Precautions
Prior to handling or initiating any disposal protocol, the following universal precautions must be in place.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
A properly buttoned laboratory coat.
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile gloves are standard, but consult the Safety Data Sheet for specific recommendations).[10]
-
-
Designated Work Area: All handling and disposal procedures, including weighing solids and preparing solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential spills.[4][10]
-
Avoid Energy Input: Handle the compound gently. Avoid grinding, subjecting it to friction or shock, and store it away from heat and direct light sources.[1][2]
Section 3: Disposal Decision Workflow
The appropriate disposal path depends on the form and concentration of the waste. The primary and most recommended route for all forms of this waste is collection for disposal by a certified hazardous waste management service, coordinated through your institution's Environmental Health & Safety (EHS) office. Chemical deactivation is a high-hazard alternative reserved only for dilute solutions and trained personnel.
Caption: Disposal workflow for 3'-Azido-2',3'-dideoxy-5-iodouridine waste.
Section 4: Primary Disposal Protocol: Segregation and Collection
This protocol is the safest and most compliant method for disposing of all waste containing 3'-Azido-2',3'-dideoxy-5-iodouridine, regardless of its physical state or concentration.
-
Select an Appropriate Waste Container:
-
Waste Segregation & Labeling:
-
This waste stream must be collected separately. Do not mix with other waste categories like non-halogenated solvents or acidic waste.[1][12]
-
As soon as the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your EHS office.
-
The label must clearly state:
-
-
Accumulation and Storage:
-
Final Disposal:
-
Once the container is full or you have finished the project, arrange for pickup through your institution's EHS office or a licensed hazardous waste contractor.[10]
-
Section 5: Advanced Protocol: Chemical Deactivation (Dilute Solutions <5%)
WARNING: This procedure is inherently hazardous due to the generation of toxic gases and the handling of reactive chemicals. It should only be performed by experienced personnel with a thorough understanding of the reaction, and only when direct disposal via EHS is not feasible.
Principle: This method uses nitrous acid (HNO₂), generated in situ from sodium nitrite and a mineral acid, to decompose the azide into nitrogen gas. The reaction is: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH.[4] Although this equation is for sodium azide, a similar principle applies to organic azides.
Materials & Setup:
-
Dilute (<5%) aqueous waste solution of 3'-Azido-2',3'-dideoxy-5-iodouridine.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide paper.
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube leading to a gas trap or the back of the chemical fume hood.[4][10]
Step-by-Step Methodology:
-
Setup: Perform the entire procedure in a chemical fume hood. Place the dilute azide waste solution into the three-necked flask and begin stirring.
-
Add Nitrite: Slowly add the 20% sodium nitrite solution to the stirring azide waste. Use approximately 1.5g of sodium nitrite for every gram of azide compound estimated to be in the waste (a significant excess).[4]
-
Acidification: CRITICAL STEP: Only after the nitrite solution has been added and is mixing, begin the slow, dropwise addition of 20% sulfuric acid via the dropping funnel.[4] Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid (HN₃).[4]
-
Reaction: The addition of acid will generate nitrous acid, and you will observe the evolution of nitrogen and nitrogen oxide gases. Maintain a slow addition rate to control the reaction and gas evolution.
-
Verification of Completion: After gas evolution has ceased, continue stirring for at least two hours. To confirm the complete destruction of the azide, check for the presence of excess nitrite. Dip a strip of starch-iodide paper into the solution; if it turns blue, excess nitrite is present, indicating the reaction is complete.[4]
-
Neutralization and Final Disposal: Carefully neutralize the reaction mixture to a pH between 6 and 9 using a dilute sodium hydroxide solution.[4] Even after treatment, this solution contains the iodinated uridine derivative and must be collected as Halogenated Hazardous Waste following the steps in Protocol 1 .
Section 6: Emergency Procedures: Spill Management
In the event of a small spill contained within a chemical fume hood:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Confine the Spill: Use absorbent pads or other appropriate spill control materials to confine the spill area.
-
Decontamination: For liquid spills, once absorbed, decontaminate the surface. Because contact with acid is a major hazard, use a basic solution (e.g., a pH > 9 buffer solution or a dilute sodium bicarbonate solution) to wipe the area.[13]
-
Collect Waste: Carefully collect all contaminated absorbent pads and any broken glassware using non-metal tools (e.g., plastic dustpan). Place all cleanup materials into a designated, sealable hazardous waste bag or container.[13]
-
Label and Dispose: Label the container as "Azide Contaminated Waste" and dispose of it according to the procedure in Protocol 1 .
Section 7: Regulatory Overview
The disposal of 3'-Azido-2',3'-dideoxy-5-iodouridine is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the EPA.[14] While the compound itself may not be explicitly listed, its hazardous characteristics mandate its management as regulated hazardous waste. Specifically:
-
Azide Content: Sodium azide is an acutely toxic P-listed hazardous waste (P105) when it is the sole active ingredient in a commercial chemical product.[15] The inherent reactivity and toxicity of the azide group in any molecule require it to be handled as hazardous.
-
Halogenated Organic Content: Waste containing halogenated organic compounds is typically classified as F-listed hazardous waste (e.g., from solvent use) or must be managed as characteristic waste.[12] It requires segregation and specific disposal methods, often involving high-temperature incineration.[16][17]
By adhering to the protocols in this guide, particularly the primary method of segregation and collection via EHS, your laboratory will ensure it remains in full compliance with these critical safety and environmental regulations.
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico: Chemistry Department. [Link]
-
Azides - Safe Work Procedure. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]
-
Disposing of Sodium Azide Solutions: What You Need to Know. (2016). Triumvirate Environmental. [Link]
-
DISPOSAL OF SODIUM AZIDE. U.S. Environmental Protection Agency. [Link]
-
Disposal of Dilute (0.01%) Sodium Azide Solution. Defense Logistics Agency. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
-
Standard Operating Procedure for the Safe Use of Sodium Azide and Organic Azides. University of California, Santa Barbara. [Link]
-
What You Need to Know About Sodium Azide. (2016). Hazardous Waste Experts. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. (2004). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Iodine recovery facility. REMONDIS SAVA. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Halogenated Solvents Safety Operating Procedure. Washington State University. [Link]
-
Liquid waste. Chimactiv - AgroParisTech. [Link]
-
What is the proper disposal procedure for waste from the sample preparation? QIAGEN. [Link]
-
Disposal of sodium azide? Reddit r/Chempros. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). MDPI. [Link]
-
Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. (1987). PubMed. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. uakron.edu [uakron.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triumvirate.com [triumvirate.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. uvic.ca [uvic.ca]
- 14. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 15. epa.gov [epa.gov]
- 16. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
- 17. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Personal protective equipment for handling 3'-Azido-2',3'-dideoxy-5-iodouridine
Topic: Personal protective equipment for handling 3'-Azido-2',3'-dideoxy-5-iodouridine Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment
Status: High Potency / Light Sensitive / Energetic Functional Group
Handling 3'-Azido-2',3'-dideoxy-5-iodouridine (often referred to as 5-Iodo-AZT or a Zidovudine derivative) requires a tripartite safety strategy. Unlike standard buffers, this compound presents three distinct vectors of risk that must be managed simultaneously:
-
Bioactivity (Nucleoside Analog): As a chain terminator targeting reverse transcriptase, this compound is inherently mutagenic and cytotoxic. It mimics endogenous thymidine, allowing it to incorporate into DNA and halt replication [1].
-
Photolability (C-5 Iodine): The iodine-carbon bond at the 5-position is susceptible to homolytic cleavage under UV and visible light, generating reactive radicals that degrade the compound and can cause non-specific binding to proteins [2].
-
Explosive Potential (Azide Moiety): While organic azides are generally more stable than inorganic azides, the 3'-azido group necessitates strict segregation from heavy metals (copper/lead) in plumbing systems to prevent the formation of shock-sensitive metal azides [3].
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in powder or solution form.
| PPE Category | Standard Requirement | Technical Rationale (The "Why") |
| Dermal (Primary) | Double Nitrile Gloves (min 0.11 mm thickness) | Incidental Splash Protection: Standard nitrile provides adequate short-term protection against the solid compound. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Dermal (High Risk) | Silver Shield / Laminate Gloves | Solvent Permeation: If the compound is dissolved in DMSO or DMF (common solvents for nucleosides), nitrile is insufficient for prolonged contact. DMSO carries dissolved toxins through the skin barrier rapidly. |
| Respiratory | N95 / P2 Respirator (Minimum) | Particulate Control: Required when weighing the dry powder outside a biosafety cabinet. A full-face respirator is recommended if handling quantities >100 mg due to the mutagenic risk. |
| Ocular | Chemical Splash Goggles | Aerosol Defense: Safety glasses with side shields are insufficient for liquids. Goggles prevent contact via splashes or aerosolized micro-droplets during pipetting. |
| Body | Tyvek® Lab Coat (Closed Front) | Particulate Shedding: Cotton coats trap powders. Tyvek repels particulates and liquids, preventing the "dusting" of personal clothing. |
Operational Protocol: The "Dark Flow" System
To maintain the integrity of the 5-iodo moiety, all handling must occur under reduced light conditions. This "Dark Flow" protocol ensures the compound remains stable while protecting the operator.
Step 1: Environmental Setup
-
Lighting: Turn off direct overhead fluorescent lights. Use Red or Amber LED task lighting . The iodine bond is most sensitive to blue/UV wavelengths.
-
Containment: Work within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.
Step 2: Weighing and Solubilization
-
Static Control: Nucleoside powders are often electrostatic. Use an anti-static gun on the weighing boat before adding the compound to prevent "jumping" and aerosolization.
-
Solvent Addition:
-
Weigh the powder into an amber glass vial (not clear glass wrapped in foil—foil can tear).
-
Add solvent (typically DMSO or Ethanol/Water) gently down the side of the vial to minimize aerosol generation.
-
Cap immediately. Vortexing should be done in short bursts to avoid heat generation, which accelerates decomposition.
-
Step 3: Waste Segregation (CRITICAL)
-
NEVER pour azide-containing solutions down the sink.[1][2][3]
-
Reaction Risk: Dissolved azides can react with copper or lead traps in plumbing to form heavy metal azides, which are highly explosive [3].[2][4]
-
Disposal Path: All liquid and solid waste must be collected in a container explicitly labeled: "High Hazard: Organic Azide / Mutagen - DO NOT SEWER."
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling and disposal.
Caption: Operational workflow emphasizing light protection and the strict prohibition of sink disposal for azide compounds.
Emergency Response Protocols
In the event of exposure or spillage, immediate action is required to mitigate biological uptake and chemical reactivity.[3]
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash for 15 Minutes: Use soap and copious water.[1][5] Do not use ethanol or DMSO to clean skin, as this may increase absorption of the compound. | Seek medical evaluation.[1][3][5][6][7][8] Provide the SDS, highlighting the "Nucleoside Analog" and "Azide" properties. |
| Eye Contact | Flush Immediately: Use an eyewash station for 15 minutes, holding eyelids open. | Consult an ophthalmologist immediately. |
| Powder Spill | Wet Wipe Method: Do not sweep (creates dust). Cover with a wet paper towel (water or 1% bleach), then wipe up to avoid aerosolization. | Place all cleanup materials in the "High Hazard" incineration bin. |
| Fire | CO2 or Dry Chemical: Do not use water jets if large quantities are involved, to prevent contaminated runoff entering drains. | Evacuate area. Warn firefighters of potential toxic nitrogen oxide fumes. |
References
-
National Institutes of Health (NIH). (1987). The toxicity of azidothymidine (AZT) in the treatment of patients with AIDS. PubMed. Available at: [Link]
-
University of North Carolina at Chapel Hill. (2021).[1] Standard Operating Procedure for Sodium Azide and Organic Azides. EHS Policies. Available at: [Link]
Sources
- 1. Article - Standard Operating Procedur... [policies.unc.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Sodium azide removal protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
